oleoyl-L-carnitine
描述
属性
IUPAC Name |
(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLTUVFXFHAHI-WHIOSMTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033061 | |
| Record name | L-Oleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38677-66-6 | |
| Record name | Oleoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoyllevocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Oleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLEOYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Oleoyl-L-Carnitine in Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-L-carnitine, an acylcarnitine ester of oleic acid, is a central figure in the intricate process of mitochondrial long-chain fatty acid β-oxidation. Its primary and indispensable role is to facilitate the transport of oleic acid, a ubiquitous monounsaturated fatty acid, from the cytoplasm across the impermeable inner mitochondrial membrane into the mitochondrial matrix. This transport, orchestrated by the carnitine shuttle system, is a critical rate-limiting step for the subsequent β-oxidation of oleic acid to generate ATP. Dysregulation of this compound metabolism is increasingly implicated in a spectrum of metabolic diseases, including insulin resistance, type 2 diabetes, and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth exploration of the biochemical journey of this compound, its enzymatic interactions, regulatory networks, and the experimental methodologies employed to investigate its function.
The Carnitine Shuttle: The Gateway for Long-Chain Fatty Acid Oxidation
The inner mitochondrial membrane presents a formidable barrier to long-chain fatty acids (LCFAs) activated to their coenzyme A (CoA) esters in the cytoplasm. The carnitine shuttle is the elegant biological solution to this challenge, a multi-step process that ensures a steady supply of LCFAs for mitochondrial β-oxidation. This compound is a key intermediate in this shuttle.
The shuttle involves three core enzymatic players:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of oleoyl-CoA with L-carnitine to form this compound and free CoA.[1][2] This is the committed and primary regulatory step of long-chain fatty acid oxidation.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of this compound from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][4]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting this compound and mitochondrial CoA back into oleoyl-CoA and free L-carnitine.[2][3]
The regenerated oleoyl-CoA is now primed to enter the β-oxidation spiral within the mitochondrial matrix.
Quantitative Data on this compound Metabolism
Precise quantitative data is paramount for understanding the kinetics and regulation of this compound's role in β-oxidation. The following tables summarize key kinetic parameters and comparative metabolic effects.
Table 1: Enzyme Kinetic Parameters for the Carnitine Shuttle
| Enzyme | Substrate | Km | Vmax (nmol/min/mg protein) | Tissue/Source | Reference |
| CPT1A (Liver) | L-Carnitine | ~30 µM | Not specified | Pig Liver | [5] |
| Oleoyl-CoA | Not specified | Not specified | - | ||
| CPT1B (Muscle) | L-Carnitine | ~500 µM | Not specified | Pig Skeletal Muscle | [5] |
| Oleoyl-CoA | Not specified | Not specified | - | ||
| CPT2 | Palmitoyl-L-carnitine | 20 ± 6 µM (K0.5) | Not specified | Purified Rat Liver | [6] |
| This compound | Not specified | Not specified | - | ||
| CACT | Acetyl-carnitine | Not specified | Not specified | Cultured Fibroblasts | [7] |
| This compound | Not specified | Not specified | - |
Note: Direct kinetic data for this compound as a substrate for CPT1 and CPT2 is not consistently reported in the literature. The values for palmitoyl-L-carnitine with CPT2 are provided as an indication of the enzyme's affinity for long-chain acylcarnitines.
Table 2: Comparative Metabolic Effects of Oleoylcarnitine vs. Palmitoylcarnitine
| Parameter | Oleoylcarnitine | Palmitoylcarnitine | Reference |
| Mitochondrial Respiration | Supports or has a neutral effect. | Can impair at high concentrations. | [8] |
| Reactive Oxygen Species (ROS) Production | Does not significantly increase; may be protective. | Increases ROS production. | [8] |
| Mitochondrial Membrane Potential (ΔΨm) | Tends to preserve or cause slight hyperpolarization. | Dose-dependent depolarization at high concentrations. | [8] |
| Insulin-stimulated Akt phosphorylation | Protective; can prevent palmitate-induced inhibition. | Inhibits Akt phosphorylation. | [8] |
Table 3: Inhibition of CPT1 by Malonyl-CoA
| Tissue/Preparation | Substrate | IC50 of Malonyl-CoA | Reference |
| Isolated Muscle Mitochondria | 25 µM Palmitoyl-CoA | 0.034 µM | [9] |
| Permeabilized Muscle Fibers | 25 µM Palmitoyl-CoA | 0.61 µM | [9] |
| Isolated Muscle Mitochondria | 150 µM Palmitoyl-CoA | 0.49 µM | [9] |
| Permeabilized Muscle Fibers | 150 µM Palmitoyl-CoA | 6.3 µM | [9] |
Note: The IC50 for malonyl-CoA is dependent on the concentration of the acyl-CoA substrate.
Regulation of this compound Flux
The flux of this compound through the carnitine shuttle and subsequent β-oxidation is tightly regulated to meet the cell's energy demands and to coordinate with other metabolic pathways, primarily fatty acid synthesis.
Allosteric Regulation by Malonyl-CoA
The primary and most immediate level of regulation occurs at CPT1, which is allosterically inhibited by malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis.[10][11] This ensures that when fatty acid synthesis is active, fatty acid oxidation is reciprocally inhibited, preventing a futile cycle. The concentration of malonyl-CoA is, in turn, controlled by the phosphorylation state of Acetyl-CoA Carboxylase (ACC).
Hormonal and Kinase-Mediated Regulation
AMP-Activated Protein Kinase (AMPK): In states of low cellular energy (high AMP/ATP ratio), AMPK is activated. AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels.[12][13] This relieves the inhibition on CPT1, thereby promoting fatty acid oxidation to replenish ATP stores.
Insulin and Glucagon: These hormones play a crucial role in the long-term regulation of fatty acid metabolism.
-
Insulin: Released in the fed state, insulin promotes the dephosphorylation and activation of ACC, leading to increased malonyl-CoA and inhibition of CPT1.[14] Insulin also transcriptionally downregulates CPT1 expression.[15][16]
-
Glucagon: Released during fasting, glucagon signaling leads to the phosphorylation and inactivation of ACC, reducing malonyl-CoA levels and promoting fatty acid oxidation.[15][16] Glucagon also transcriptionally upregulates CPT1 expression.
Detailed Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for elucidating the role of this compound in β-oxidation.
Measurement of CPT1 Activity
This protocol measures the forward reaction of CPT1 by quantifying the formation of radiolabeled acylcarnitine.
-
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EGTA, 10 mM HEPES-KOH (pH 7.4)
-
[³H]L-carnitine
-
Oleoyl-CoA (or other long-chain acyl-CoA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Stop Solution: 1 M HCl
-
Butanol
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer and BSA.
-
Add the mitochondrial or cell homogenate sample (typically 20-50 µg of protein).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of [³H]L-carnitine and oleoyl-CoA to the desired final concentrations.
-
Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Extract the radiolabeled this compound by adding butanol, vortexing vigorously, and centrifuging to separate the phases. The this compound will partition into the upper butanol phase.
-
Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.
-
Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) in intact cells to determine the rate of fatty acid oxidation.
-
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant, Base Medium, and supplements (L-carnitine)
-
This compound (or oleate conjugated to BSA)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Etomoxir (CPT1 inhibitor)
-
-
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the this compound substrate.
-
One hour before the assay, replace the culture medium with the prepared assay medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds and etomoxir.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and measure the basal OCR.
-
Sequentially inject the compounds (e.g., etomoxir to determine FAO-dependent respiration, followed by oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function).
-
The Seahorse XF software calculates OCR in real-time. The decrease in OCR after etomoxir injection is indicative of the rate of fatty acid oxidation.[1][17]
-
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This method allows for the sensitive and specific quantification of a wide range of acylcarnitines, including this compound, in biological samples.
-
Materials:
-
Biological sample (e.g., plasma, dried blood spot)
-
Internal standards (deuterated acylcarnitines)
-
Methanol
-
Butanolic HCl (for derivatization)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Preparation:
-
For plasma: Precipitate proteins with cold acetonitrile containing internal standards.
-
For dried blood spots: Punch a small disk and extract with methanol containing internal standards.
-
-
Derivatization: Evaporate the solvent and derivatize the acylcarnitines to their butyl esters using butanolic HCl. This enhances their ionization efficiency.
-
MS/MS Analysis:
-
Introduce the derivatized sample into the mass spectrometer.
-
Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.
-
-
Data Analysis: Quantify the concentration of each acylcarnitine by comparing its peak area to that of its corresponding deuterated internal standard.
-
Conclusion and Future Directions
This compound is a linchpin in the intricate machinery of mitochondrial fatty acid oxidation. Its efficient transport via the carnitine shuttle is fundamental for energy homeostasis, particularly in tissues with high metabolic demands. The dysregulation of this compound metabolism, often reflected in altered plasma acylcarnitine profiles, is a hallmark of numerous metabolic disorders. The experimental protocols detailed in this guide provide robust frameworks for investigating the multifaceted role of this compound.
Future research should focus on elucidating the precise kinetic parameters of the carnitine shuttle enzymes for a broader range of acylcarnitines, including this compound. Further investigation into the cell-specific regulation of CPT1 isoforms and their differential interactions with this compound will be crucial. A deeper understanding of the signaling pathways that are influenced by fluctuations in this compound levels will undoubtedly open new avenues for the development of targeted therapies for metabolic diseases. The continued application and refinement of advanced analytical techniques, such as metabolomics and flux analysis, will be instrumental in unraveling the complex and dynamic role of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Carnitine palmitoyltransferase II deficiency: Successful anaplerotic diet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amsterdam UMC Locatie AMC - Carnitine/acylcarnitine transporter (CACT) [amc.nl]
- 8. Identification of a novel malonyl-CoA IC(50) for CPT-I: implications for predicting in vivo fatty acid oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The structure and organization of the human carnitine/acylcarnitine translocase (CACT1) gene2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Oleoyl-L-Carnitine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-L-carnitine is an endogenous long-chain acylcarnitine that plays a pivotal role in cellular metabolism, particularly in the transport of fatty acids for energy production. Beyond its fundamental metabolic functions, emerging research has highlighted its involvement in various signaling pathways, implicating it in conditions such as cardiovascular disease and cancer, and as a potent inhibitor of the glycine transporter 2 (GlyT2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies for the study of this compound. Detailed protocols for its synthesis, purification, and quantification, alongside in vitro assays, are presented. Furthermore, this guide visualizes the critical signaling pathways involving this compound, offering a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is an ester formed from L-carnitine and oleic acid, a monounsaturated omega-9 fatty acid. Its structure consists of the quaternary ammonium cation of L-carnitine linked to the carboxyl group of oleic acid via an ester bond.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R)-3-[(9Z)-octadec-9-enoyloxy]-4-(trimethylazaniumyl)butanoate[1] |
| Synonyms | CAR 18:1, C18:1 Carnitine, L-Carnitine oleoyl ester, L-Oleoylcarnitine[2][3] |
| CAS Number | 38677-66-6 (inner salt)[2][3], 31062-78-9 (chloride)[4] |
| Chemical Formula | C₂₅H₄₇NO₄ (inner salt)[2][3][5], C₂₅H₄₈ClNO₄ (chloride)[4] |
| SMILES String | CCCCCCCC\C=C/CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C[1] |
| InChI Key | IPOLTUVFXFHAHI-WHIOSMTNSA-N (inner salt)[2][3] |
Physicochemical and Biological Properties
This compound exhibits properties characteristic of a long-chain fatty acid ester combined with the polar nature of the carnitine moiety. These properties dictate its biological transport, localization, and function.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 425.64 g/mol (inner salt)[2][3][5], 462.11 g/mol (chloride)[4] |
| Appearance | Solid[2] |
| Melting Point | >106°C (decomposes) |
| Solubility | DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL, Methanol: Slightly soluble[2] |
| Optical Activity | [α]/D -13.0 ± 2.0°, c = 0.1 in methanol[6] |
Table 3: Biological Properties of this compound
| Property | Description |
| Biological Role | A long-chain acylcarnitine involved in the transport of oleic acid into the mitochondria for β-oxidation.[7] It is also a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[8][9][10] |
| GlyT2 Inhibition (IC₅₀) | 340 nM[2][3][11] |
| GlyT1 Inhibition (IC₅₀) | >10,000 nM[2][3][11] |
| Clinical Relevance | Elevated plasma levels are associated with cardiovascular mortality in patients with chronic kidney disease.[2][11] |
Key Signaling and Metabolic Pathways
This compound is a key intermediate in the carnitine shuttle system, which is essential for fatty acid metabolism. Furthermore, it has been shown to modulate several signaling pathways, including those involved in inflammation and cancer progression.
The Carnitine Shuttle
The primary metabolic role of this compound is to facilitate the transport of oleic acid across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is crucial for the subsequent β-oxidation of the fatty acid to produce ATP.
References
- 1. Acylcarnitines activate proinflammatory signaling pathways. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [Role of NF-κB in the protective effects of L-carnitine against oxidative injury in hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Synthesis of Oleoyl-L-Carnitine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo synthesis of oleoyl-L-carnitine, a critical process in fatty acid metabolism. The synthesis of this compound is an essential step for the transport of oleic acid into the mitochondria for subsequent β-oxidation and energy production.[1][2] Dysregulation of this pathway is associated with various metabolic diseases, including insulin resistance and cardiovascular disease, making it a key area of investigation for therapeutic development.[2]
Core Synthesis Pathway of this compound
The synthesis of this compound from oleoyl-CoA and L-carnitine is primarily facilitated by a group of enzymes known as carnitine acyltransferases.[1] This process is a key component of the carnitine shuttle system, which enables the transport of long-chain fatty acids across the inner mitochondrial membrane.[2][3]
The key enzymes involved in this pathway are:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme in the carnitine shuttle.[1][4][5] It catalyzes the conversion of oleoyl-CoA and L-carnitine into this compound and Coenzyme A (CoA).[1] There are three main isoforms of CPT1 with distinct tissue distributions:
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting this compound back to oleoyl-CoA within the mitochondrial matrix, thus making it available for β-oxidation.[1][8] CPT2 is ubiquitously expressed.[7]
-
Carnitine O-octanoyltransferase (CROT): This enzyme is primarily located in peroxisomes and is involved in the transport of medium and long-chain acyl-CoAs out of these organelles.[6][9] It can also contribute to the cellular pool of acylcarnitines, including this compound.[9]
The overall synthesis of this compound for mitochondrial import is depicted in the following pathway:
Caption: Synthesis and transport of this compound via the carnitine shuttle.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in this compound synthesis.
Table 1: Kinetic Parameters of Carnitine Acyltransferases
| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |
| CPT1A | L-Carnitine | ~30 µM | Not reported | Rat | [5] |
| CPT1B | L-Carnitine | ~500 µM | Not reported | Rat | [5] |
| CPT1 | Palmitoyl-CoA | 75-80 µM | Not reported | Permeabilized skeletal muscle fibers and isolated mitochondria | [10] |
| CPT1 (IFM) | Palmitoyl-CoA | Diminished by 49% in aged hearts | Diminished by 60% in aged hearts | Rat Heart (Interfibrillar mitochondria) | [11] |
| CPT2 | This compound | Not consistently reported | Not consistently reported | - | - |
| CROT | Oleoyl-CoA | Not consistently reported | Not consistently reported | - | - |
Note: Specific kinetic parameters for oleoyl-CoA as a substrate for CPT1, CPT2, and CROT are not consistently reported in the literature. Data for palmitoyl-CoA, another long-chain acyl-CoA, is provided as a proxy for CPT1.
Table 2: Tissue Distribution of Carnitine Acyltransferase Isoforms
| Enzyme | Primary Tissue/Organ Localization | Secondary Tissue/Organ Localization | Reference |
| CPT1A | Liver | Kidney, Pancreas, Spleen, Lung, Ovary, Brain, Adipose tissue | [6][7] |
| CPT1B | Skeletal Muscle, Heart, Brown Adipose Tissue | - | [6][7] |
| CPT1C | Brain (Hypothalamus, Hippocampus) | - | [4][6][7] |
| CPT2 | Ubiquitous | - | [7] |
| CROT | Peroxisomes (in various tissues) | - | [9] |
Signaling Pathways Regulating this compound Synthesis
The synthesis of this compound is tightly regulated by the cell's energetic status, primarily through the inhibition of CPT1 by malonyl-CoA.[2][12] Malonyl-CoA is the first committed intermediate in fatty acid synthesis and its levels are controlled by Acetyl-CoA Carboxylase (ACC).[1][2][13][14] The activity of ACC is, in turn, regulated by upstream signaling pathways, including the AMP-activated protein kinase (AMPK) and mTOR pathways, which are sensitive to cellular energy levels.[15]
Caption: Key signaling pathways regulating CPT1 activity.
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in plasma samples.[16]
Materials:
-
Plasma samples
-
This compound standard
-
Deuterated this compound internal standard (e.g., oleoyl-d3-L-carnitine)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the deuterated internal standard.[16]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[16]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[16]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
CPT1 Activity Assay
This protocol measures the activity of CPT1 in isolated mitochondria or tissue homogenates by quantifying the formation of radiolabeled acylcarnitine.[17][18]
Materials:
-
Isolated mitochondria or tissue homogenate
-
[3H]L-carnitine or [14C]L-carnitine
-
Oleoyl-CoA (or other long-chain acyl-CoA like palmitoyl-CoA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)
-
1 M HCl (for stopping the reaction)
-
Water-saturated butanol
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, BSA, and the mitochondrial/homogenate sample.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.[17]
-
-
Reaction Initiation:
-
Start the reaction by adding a mixture of radiolabeled L-carnitine and oleoyl-CoA to the reaction tube.[17]
-
-
Incubation:
-
Incubate the reaction for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range of product formation.[17]
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of ice-cold 1 M HCl.[17]
-
-
Extraction of Radiolabeled Acylcarnitine:
-
Add water-saturated butanol to the tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled this compound will partition into the upper butanol phase.[17]
-
-
Quantification:
Experimental Workflow
A typical workflow for investigating the in vivo synthesis of this compound and its regulation involves a multi-faceted approach, from in vitro enzyme kinetics to in vivo metabolic studies.
Caption: A logical workflow for investigating this compound synthesis.
References
- 1. Fatty Acid Synthesis (Acetyl CoA carboxylation to malonyl CoA) [almerja.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Khan Academy [khanacademy.org]
- 4. Tissue expression of CPT1C - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 13. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 15. AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Oleoyl-L-Carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-L-carnitine, a long-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism, facilitating the transport of oleic acid into the mitochondrial matrix for β-oxidation. While its role is fundamental, its discovery was not a singular event but rather an outcome of the broader exploration of L-carnitine's function in fatty acid metabolism, a field pioneered in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, and core biochemical understanding of this compound. It summarizes key quantitative data, details seminal experimental protocols, and visualizes the critical metabolic and signaling pathways in which this molecule participates. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, drug development, and related scientific fields.
Discovery and Historical Context
The journey to understanding this compound begins with the discovery of its parent molecule, L-carnitine, which was first isolated from muscle tissue in 1905. However, its metabolic significance remained obscure for nearly half a century. The foundational work that ultimately led to the identification of this compound and other acylcarnitines was conducted by Dr. Jon Bremer. In a series of landmark papers in the early 1960s, Bremer elucidated the role of carnitine as an essential cofactor for the oxidation of long-chain fatty acids by mitochondria.[1][2]
His experiments demonstrated that long-chain fatty acids are activated to their coenzyme A (CoA) esters in the cytoplasm but cannot cross the inner mitochondrial membrane. Bremer's work revealed that carnitine acts as a carrier for these activated fatty acids.[1] In his 1962 paper, "The metabolism of fatty acid esters of carnitine by mitochondria," he described the enzymatic, reversible formation of long-chain acylcarnitines.[1] While much of this early work focused on palmitoylcarnitine due to the prevalence of palmitic acid, the principles laid the groundwork for understanding the metabolism of other fatty acids.
Subsequent research by Bremer in 1963 on the "Biosynthesis of palmitylcarnitine by cell subfractions" further detailed the enzymatic process, attributing it to an enzyme he termed carnitine palmityltransferase.[3] In 1965, a study by K.R. Norum on the substrate specificity of carnitine palmitoyltransferase provided evidence that the enzyme acts on a range of long-chain fatty acyl-CoAs, including oleoyl-CoA, confirming the existence and formation of this compound.[4] These seminal studies established the fundamental role of this compound as a key intermediate in the transport of oleic acid into mitochondria for energy production.
Endogenous Synthesis and Metabolism
This compound is synthesized at the interface of fatty acid and energy metabolism through the action of the carnitine shuttle, a transport system essential for moving long-chain fatty acids across the impermeable inner mitochondrial membrane.[5][6]
The core pathway involves the following steps:
-
Activation of Oleic Acid: In the cytoplasm, oleic acid is first activated to its high-energy thioester derivative, oleoyl-CoA, by the enzyme acyl-CoA synthetase.
-
Formation of this compound: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the oleoyl group from oleoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[7][8] This is the rate-limiting step in long-chain fatty acid oxidation.
-
Translocation: this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free L-carnitine.[3]
-
Reconversion to Oleoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the oleoyl group from this compound back to CoA to reform oleoyl-CoA.[6][7]
-
β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral to produce acetyl-CoA, which then fuels the Krebs cycle and oxidative phosphorylation for ATP production.
This process is visualized in the following workflow diagram.
Quantitative Data
The enzymatic reactions governing the formation and breakdown of this compound are characterized by specific kinetic parameters. While values can vary depending on the tissue, species, and experimental conditions, the following tables summarize representative quantitative data for the key enzymes involved.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|---|
| Oleoyl-CoA | Rat Liver Mitochondria | ~3.5 | Not explicitly stated for oleoyl-CoA, but activity is high | [9] |
| Palmitoyl-CoA | Rat Liver Mitochondria | 2.5 - 10 | 5 - 15 | [9] |
| L-Carnitine | Rat Liver CPT1α | ~30 | - | [6] |
| L-Carnitine | Rat Muscle CPT1β | ~500 | - |[6] |
Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|---|
| Palmitoylcarnitine | Human Recombinant CPT2 | 33 ± 4 | - | [10] |
| Oleoylcarnitine | Not specifically reported | - | - | - |
| L-Carnitine | Human Recombinant CPT2 | 230 ± 30 | - |[10] |
Note: Specific kinetic data for this compound as a substrate for CPT2 is not consistently reported in the literature. However, CPT2 is known to act on a broad range of long-chain acylcarnitines.
Table 3: Analytical Performance for this compound Quantification
| Analytical Method | Limit of Quantification (LOQ) | Linearity (Range) | Precision (%RSD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | ~2.4 ng/mL | 0.1 - 20 µM | < 15% | [11] |
| UPLC-MS/MS | Low ng/mL to sub-ng/mL | Sub-nanomolar to micromolar | < 10% |[11] |
Signaling Pathways Regulating Synthesis
The synthesis of this compound is tightly regulated to match the cell's energy demands and substrate availability. The primary point of regulation is CPT1. Two key signaling pathways are involved:
-
Malonyl-CoA Inhibition: Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[6][11][12] This ensures that when fatty acid synthesis is active (e.g., in a well-fed state), fatty acid oxidation is inhibited, preventing a futile cycle.
-
Transcriptional Regulation by AMPK and PPARα:
-
AMP-activated protein kinase (AMPK) , a key cellular energy sensor, is activated under conditions of low energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[10] This relieves the inhibition on CPT1, promoting fatty acid oxidation.
-
Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a transcription factor. When activated by fatty acids or their derivatives, PPARα upregulates the expression of genes involved in fatty acid oxidation, including the gene for CPT1.
-
The interplay of these regulatory mechanisms is depicted in the diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscle Carnitine Palmitoyltransferase II Deficiency: A Review of Enzymatic Controversy and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the substrate specificity of dehydration by lacticin 481 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Demonstration of N- and C-terminal domain intramolecular interactions in rat liver carnitine palmitoyltransferase 1 that determine its degree of malonyl-CoA sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Journal of Biological Chemistry 1962: Vol 237 Table of Contents : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 10. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 12. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of Metabolism: A Technical Guide to the Function of Long-Chain Acylcarnitines
For Immediate Release
A Deep Dive into the Core Functions and Pathophysiological Implications of Long-Chain Acylcarnitines for Researchers, Scientists, and Drug Development Professionals
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1] However, a growing body of evidence reveals that the accumulation of these molecules can have significant pathophysiological consequences, implicating them in a range of metabolic diseases. This technical guide provides a comprehensive overview of the multifaceted functions of LCACs, detailing their core metabolic roles, their impact on cellular signaling pathways, and their association with disease states. This document also furnishes researchers with detailed experimental protocols for the accurate measurement and functional assessment of these critical metabolites.
Core Function: The Carnitine Shuttle and Fatty Acid Oxidation
The primary and most well-understood function of long-chain acylcarnitines is their role as carriers in the carnitine shuttle system. This system facilitates the transport of long-chain fatty acids from the cytoplasm, across the impermeable inner mitochondrial membrane, and into the mitochondrial matrix where β-oxidation occurs.[1]
The process begins with the activation of fatty acids to their coenzyme A (CoA) esters (acyl-CoAs) in the cytoplasm. The carnitine shuttle then proceeds in three key steps:
-
Esterification: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from a long-chain acyl-CoA to L-carnitine, forming a long-chain acylcarnitine.[2]
-
Translocation: The newly formed long-chain acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]
-
Re-esterification: Once inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, transferring the acyl group from the acylcarnitine back to CoA, reforming the long-chain acyl-CoA and freeing carnitine.[2] The regenerated long-chain acyl-CoA is then available for β-oxidation.
References
An In-depth Technical Guide to Oleoyl-L-Carnitine (CAS Number 38677-66-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-L-carnitine (O-LC), an endogenous long-chain acylcarnitine with the CAS number 38677-66-6, is a critical intermediate in cellular energy metabolism. It is formed through the esterification of oleic acid to L-carnitine, a process that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While essential for normal fatty acid metabolism, dysregulation of O-LC levels has been implicated in a range of metabolic pathologies, including insulin resistance, cardiovascular disease, and certain cancers. Furthermore, O-LC has been identified as a potent, non-competitive inhibitor of the glycine transporter 2 (GlyT2), suggesting its potential as a modulator of neurotransmission and a target for analgesic drug development. This technical guide provides a comprehensive overview of the physicochemical properties, biological roles, and associated pathologies of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.
Physicochemical Properties
This compound is a zwitterionic molecule with a long acyl chain, rendering it amphipathic. Its structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 38677-66-6 | General |
| Molecular Formula | C₂₅H₄₇NO₄ | [1][2][3] |
| Molecular Weight | 425.65 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol and DMSO. | |
| Storage Temperature | -20°C | |
| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C | [1][4] |
| InChI Key | IPOLTUVFXFHAHI-WHIOSMTNSA-N | [4] |
Biological Role and Metabolic Pathways
The Carnitine Shuttle and Fatty Acid Oxidation
The primary physiological function of this compound is its role in the carnitine shuttle, a vital process for cellular energy production from long-chain fatty acids.
-
Activation: In the cytoplasm, oleic acid is first activated to oleoyl-CoA by acyl-CoA synthetase.
-
Mitochondrial Transport: The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of oleoyl-CoA and L-carnitine to this compound and Coenzyme A.
-
Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).
-
Re-esterification and β-oxidation: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts this compound back to oleoyl-CoA and L-carnitine. The regenerated oleoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP synthesis.
Caption: The Carnitine Shuttle Pathway for this compound.
Biosynthesis of L-Carnitine
L-carnitine, the precursor for this compound, is endogenously synthesized from the essential amino acids lysine and methionine through a multi-step enzymatic pathway primarily in the liver and kidneys.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. This compound inhibits glycine transport by GlyT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 7. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Sources and Biosynthesis of Oleoyl-L-Carnitine
For Researchers, Scientists, and Drug Development Professionals
Oleoyl-L-carnitine (C18:1) is a long-chain acylcarnitine, an ester of oleic acid and L-carnitine, that is integral to cellular energy metabolism.[1] It serves as a critical transport molecule, facilitating the movement of oleic acid from the cytosol into the mitochondrial matrix for the process of β-oxidation and subsequent energy production.[1][2] Dysregulation in the levels of this compound and other long-chain acylcarnitines has been associated with metabolic diseases, including insulin resistance and cardiovascular conditions, making its study essential for drug development and metabolic research.[1]
This technical guide provides a comprehensive overview of the endogenous origins of its precursors and the detailed biosynthetic pathway of this compound. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of the key metabolic and experimental workflows.
Endogenous Sources of Precursors
The biosynthesis of this compound is dependent on the availability of its two primary precursors: L-carnitine and oleic acid (in its activated form, oleoyl-CoA).
L-carnitine is a conditionally essential nutrient.[3] The body's pool of L-carnitine is maintained through two main sources:
-
Dietary Intake : L-carnitine is predominantly found in animal products, with red meat having the highest concentration.[4] Poultry, fish, and dairy products are also sources.[3] A typical omnivorous diet provides significantly more carnitine than a vegan diet.[3][4]
-
Endogenous Biosynthesis : The human body can synthesize L-carnitine, primarily in the liver and kidneys.[3][5] This multi-step process utilizes the essential amino acids lysine and methionine.[2][5][6] The synthesis involves four key enzymatic reactions and requires several cofactors, including vitamin C, vitamin B6, niacin, and iron.[5]
Oleic acid (18:1n-9) is the most abundant monounsaturated fatty acid in human tissues. Its sources include:
-
Dietary Intake : Consumption of fats and oils rich in oleic acid, such as olive oil.
-
De Novo Synthesis : Endogenous production from other fatty acids.
Before it can be esterified to L-carnitine, free oleic acid must be activated. This activation occurs in the cytoplasm, where the enzyme long-chain acyl-CoA synthetase catalyzes the reaction between oleic acid, Coenzyme A (CoA), and ATP to form oleoyl-CoA.[7]
Biosynthesis of this compound: The Carnitine Shuttle
The formation of this compound is the first committed step in the transport of oleic acid into the mitochondria for oxidation, a process known as the carnitine shuttle.[1] This system involves three key proteins.[2]
-
Carnitine Palmitoyltransferase 1 (CPT1) : Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme in this pathway.[8][9] It catalyzes the reversible transfer of the oleoyl group from oleoyl-CoA to L-carnitine, forming this compound and releasing free CoA into the cytoplasm.[8][9] There are three main isoforms of CPT1 with differing tissue distributions: CPT1A (liver), CPT1B (muscle), and CPT1C (brain).[8]
-
Carnitine-Acylcarnitine Translocase (CACT) : This carrier protein is embedded in the inner mitochondrial membrane. It facilitates the transport of this compound from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine, which moves out to the intermembrane space.[5][7]
-
Carnitine Palmitoyltransferase 2 (CPT2) : Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction.[8] It transfers the oleoyl group from this compound back to a molecule of mitochondrial CoA, regenerating oleoyl-CoA within the matrix and releasing free L-carnitine.[5][8] The newly formed oleoyl-CoA is now available for β-oxidation.
Quantitative Data
Quantitative analysis of this compound and related metabolites is crucial for understanding metabolic status. The concentrations can vary based on tissue type, diet, and physiological state.
Table 1: Reference Concentrations of Long-Chain Acylcarnitines in Human Plasma
| Analyte | Concentration (µmol/L) | Matrix | Population | Citation |
| Long-Chain Acylcarnitine (total) | 1.73 ± 0.15 | Plasma | Healthy Volunteers | [10] |
| Palmitoyl-L-carnitine (C16:0) | 0.11 ± 0.02 | Plasma | Not Specified | [11] |
| Acetyl-L-carnitine (C2:0) | 7.85 ± 0.69 | Plasma | Not Specified | [11] |
| Free L-carnitine | 44.3 ± 1.2 | Plasma | Not Specified | [11] |
| Free L-carnitine | 32.6 ± 4.95 | Plasma | Healthy Volunteers | [10] |
Note: Data for this compound (C18:1) specifically is often grouped with other long-chain acylcarnitines. The values provide a general reference range for this class of molecules.
Table 2: Qualitative Expression of Carnitine Acyltransferase Isoforms
| Enzyme | Tissue | Relative Expression Level | Citation |
| CPT1A | Liver, Kidney | High | [8] |
| CPT1B | Skeletal Muscle, Heart, Adipose Tissue | High | [8] |
| CPT1C | Brain, Testes | High | [8] |
| CROT (Peroxisomal) | Liver, Kidney | High | [8] |
| CPT2 | Ubiquitous (Mitochondria) | High | [8] |
Experimental Protocols
The quantification of this compound and other acylcarnitines in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This protocol provides a general methodology for the targeted quantification of acylcarnitines.
1. Sample Preparation (Protein Precipitation and Extraction):
-
Materials : Plasma (collected in EDTA tubes), Acetonitrile (HPLC grade), Methanol (HPLC grade), deuterated internal standards (e.g., d3-palmitoyl-carnitine).
-
Procedure :
-
Aliquot 20-50 µL of plasma into a clean microcentrifuge tube.
-
Add 3-4 volumes of cold (4°C) acetonitrile or methanol containing a known concentration of the internal standard mixture.[12]
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol:water) for injection.[12]
-
2. Optional Derivatization (Butylation):
-
For improved chromatographic separation and sensitivity, especially in dried blood spot analysis, acylcarnitines can be derivatized to their butyl esters.
-
Procedure :
-
To the dried extract, add 50-100 µL of 3N HCl in n-butanol.[12]
-
Seal the plate/tube and incubate at 60-65°C for 15-20 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Instrumentation : A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source, coupled to an HPLC or UPLC system.[12]
-
Chromatography : A C8 or C18 reversed-phase column is typically used to separate acylcarnitines based on the length and saturation of their acyl chains.
-
Mass Spectrometry :
-
Ionization : ESI in positive ion mode is used, as carnitines readily form protonated molecular ions [M+H]+.[12]
-
Detection Mode :
-
Precursor Ion Scan : A common screening method where the mass spectrometer is set to detect all parent ions that fragment to produce the characteristic carnitine product ion at m/z 85.[12]
-
Multiple Reaction Monitoring (MRM) : For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound (C25H47NO4, MW 425.6), the transition would be m/z 426.4 → m/z 85.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. plantnutritionwellness.com [plantnutritionwellness.com]
- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 10. [Determination of carnitine levels in plasma: importance in the study of patients with neuromuscular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Oleoyl-L-Carnitine: Molecular and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental physicochemical properties of oleoyl-L-carnitine, a long-chain acylcarnitine of significant interest in metabolic research and drug development. Its role in fatty acid metabolism and potential as a biomarker for various diseases necessitates a clear understanding of its molecular characteristics.
Core Molecular Data
This compound is an ester formed from the fatty acid oleic acid and L-carnitine. The following table summarizes its key quantitative molecular data.
| Property | Value | References |
| Chemical Formula | C₂₅H₄₇NO₄ | [1][2][3][4][][6] |
| Molecular Weight | 425.6 g/mol | [1][2][4] |
| Exact Mass | 425.64 g/mol | [3][] |
| CAS Number | 38677-66-6 | [1][2][3][4] |
Elemental Composition Breakdown:
| Element | Symbol | Count | Percentage by Mass |
| Carbon | C | 25 | 70.54% |
| Hydrogen | H | 47 | 11.13% |
| Nitrogen | N | 1 | 3.29% |
| Oxygen | O | 4 | 15.04% |
Note: The chloride salt of this compound has a different chemical formula (C₂₅H₄₈ClNO₄) and molecular weight (462.11 g/mol )[7].
Structural Relationship of Components
This compound is comprised of two key moieties: L-carnitine and an oleoyl group derived from oleic acid. The L-carnitine provides the quaternary ammonium and carboxyl functional groups, essential for its transport functions, while the long-chain oleoyl group is the fatty acid component being transported.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this introductory guide. However, researchers can refer to the product information from various chemical suppliers which often provide details on purity (typically ≥95%) and recommended solvents for research use, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1][4]. For quantification in biological matrices, methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are typically employed, often utilizing a deuterated internal standard such as this compound-d3 for accurate measurement[8].
Signaling Pathways and Biological Relevance
While a comprehensive depiction of all signaling pathways involving this compound is extensive, a foundational understanding of its role in fatty acid metabolism is crucial. The following diagram illustrates the logical flow of long-chain fatty acids into the mitochondria, a process facilitated by the carnitine shuttle system, for which this compound is a key intermediate.
This document serves as a foundational resource for professionals engaged in research and development involving this compound. For further in-depth information, consulting the cited references and relevant scientific literature is recommended.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 38677-66-6 | Cayman Chemical | Biomol.de [biomol.com]
- 6. This compound | CAS 38677-66-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
The Role of Carnitine Palmitoyltransferase I (CPT I) in Oleoyl-L-Carnitine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Palmitoyltransferase I (CPT I) is a pivotal enzyme in cellular energy metabolism, functioning as the rate-limiting step for the mitochondrial oxidation of long-chain fatty acids (LCFAs). This technical guide provides an in-depth examination of the core function of CPT I: the synthesis of oleoyl-L-carnitine from its substrates, oleoyl-CoA and L-carnitine. We will explore the enzymatic kinetics, substrate specificity, and the critical regulatory mechanisms governing this reaction. Furthermore, this document furnishes detailed experimental protocols for the measurement of CPT I activity and the quantification of its product, this compound, offering a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction: CPT I as a Metabolic Gateway
The catabolism of LCFAs is a fundamental source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. However, the inner mitochondrial membrane is impermeable to activated LCFAs (acyl-CoAs). The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, and Carnitine Palmitoyltransferase I (CPT I) is the enzyme that controls entry into this pathway.[1][2]
CPT I, an integral protein of the outer mitochondrial membrane, catalyzes the reversible transesterification of a long-chain fatty acyl-CoA to L-carnitine, producing an acylcarnitine and releasing Coenzyme A (CoA).[1] This guide focuses specifically on the synthesis of this compound, the product derived from oleic acid (18:1), one of the most abundant fatty acids in the human body. Understanding the kinetics and regulation of CPT I's activity towards oleoyl-CoA is crucial for elucidating its role in metabolic health and disease states like insulin resistance and obesity.
The Enzymatic Synthesis of this compound
The primary function of CPT I is to catalyze the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. For oleic acid, the reaction is as follows:
Oleoyl-CoA + L-Carnitine ⇌ this compound + CoASH
This reaction occurs on the cytosolic face of the outer mitochondrial membrane. The product, this compound, is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[1] Once inside the mitochondrial matrix, CPT II, located on the inner membrane, reverses the reaction, reforming oleoyl-CoA for its subsequent entry into the β-oxidation spiral.
CPT I Isoforms and Substrate Specificity
Mammalian tissues express three isoforms of CPT I, encoded by distinct genes, which exhibit different kinetic properties and tissue distribution.
-
CPT1A (Liver isoform): Predominantly expressed in the liver, kidney, pancreas, and other tissues.[3] It is characterized by a lower affinity for carnitine and lower sensitivity to its inhibitor, malonyl-CoA, compared to CPT1B.[3][4]
-
CPT1B (Muscle isoform): The primary isoform in skeletal muscle, heart, and adipose tissue.[5] It has a higher affinity for carnitine and is significantly more sensitive to malonyl-CoA inhibition.[3][4]
-
CPT1C (Brain isoform): Expressed mainly in neurons within the brain, specifically in the endoplasmic reticulum rather than the mitochondria. Its precise role in fatty acid metabolism is still under investigation, and it displays low catalytic activity.[2]
CPT I demonstrates broad specificity for long-chain fatty acyl-CoAs (C12-C20). Studies on rat liver CPT I show that the maximal activity (Vmax) varies with the fatty acid substrate. Oleoyl-CoA (18:1n-9) is a highly favored substrate, with a Vmax second only to palmitoleoyl-CoA (16:1n-7).[6] Similarly, mitochondria from newborn pig muscle oxidize oleic acid (18:1n-9) at a higher rate than saturated fatty acids like stearic acid (18:0).[7]
Quantitative Analysis of CPT I Activity
The catalytic efficiency and regulation of CPT I are critical determinants of fatty acid oxidation rates. The following tables summarize key quantitative data regarding substrate kinetics and inhibitor sensitivity.
Table 1: Kinetic Parameters of CPT I Isoforms Note: Specific Km values for oleoyl-CoA are not prominently available in the cited literature; values for palmitoyl-CoA are provided as a close structural and functional analogue.
| Parameter | CPT1A (Liver) | CPT1B (Muscle) | Substrate | Organism/Tissue | Citation |
| Relative Vmax | 18:1n-9 > 18:2n-6 > 16:0 | Not specified | Various Acyl-CoAs | Rat Liver | [6] |
| Km (Carnitine) | ~30 µM | ~500 µM | L-Carnitine | Rat | [2][3] |
| Km (Acyl-CoA) | ~75 µM | ~80 µM | Palmitoyl-CoA | Rat Muscle | [8] |
Table 2: Inhibition of CPT I Activity by Malonyl-CoA (IC₅₀ Values) The IC₅₀ is the concentration of malonyl-CoA required to achieve 50% inhibition of CPT I activity.
| Isoform / Condition | IC₅₀ (µM) | Substrate Conc. | Preparation | Organism/Tissue | Citation |
| CPT1B | 0.034 µM | 25 µM Palmitoyl-CoA | Isolated Mitochondria | Rat Muscle | [8][9] |
| CPT1B | 0.61 µM | 25 µM Palmitoyl-CoA | Permeabilized Fibers | Rat Muscle | [8][9] |
| CPT1B | 0.49 µM | 150 µM Palmitoyl-CoA | Isolated Mitochondria | Rat Muscle | [8][9] |
| CPT1B | 6.3 µM | 150 µM Palmitoyl-CoA | Permeabilized Fibers | Rat Muscle | [8][9] |
| CPT1B (Untrained) | 0.49 ± 0.17 µM | Not specified | Isolated Mitochondria | Human Skeletal Muscle | [10] |
| CPT1B (Trained) | 0.17 ± 0.04 µM | Not specified | Isolated Mitochondria | Human Skeletal Muscle | [10] |
| CPT1A | 116 µM | Not specified | Yeast-expressed | Mouse | [4][11] |
| CPT1B | 0.29 µM | Not specified | Yeast-expressed | Mouse | [4][11] |
Regulation by Malonyl-CoA: The Metabolic Switch
The synthesis of this compound by CPT I is tightly regulated, primarily through allosteric inhibition by malonyl-CoA.[12] Malonyl-CoA is the first committed intermediate in the de novo synthesis of fatty acids. This regulatory link provides a sophisticated mechanism for controlling fuel selection.
When carbohydrate levels are high (e.g., in a fed state), glycolysis produces abundant acetyl-CoA. Acetyl-CoA carboxylase (ACC) converts cytosolic acetyl-CoA to malonyl-CoA. The resulting increase in malonyl-CoA concentration strongly inhibits CPT I, preventing the transport of oleoyl-CoA and other LCFAs into the mitochondria for oxidation.[1][12] This effectively shunts fatty acids towards storage pathways (e.g., triglyceride synthesis) while the cell utilizes glucose for energy. Conversely, during fasting or exercise, ACC activity decreases, leading to lower malonyl-CoA levels, which relieves the inhibition on CPT I and promotes fatty acid oxidation.[12]
Experimental Methodologies
Accurate measurement of CPT I activity and its products is fundamental to metabolic research. The following sections provide detailed protocols for key assays.
Protocol: CPT I Activity Assay (Forward Radioisotope Method)
This protocol measures the rate of conversion of a radiolabeled acyl-CoA substrate to its acylcarnitine product. It is adapted from established methods for use with isolated mitochondria.[13]
A. Materials:
-
Isolation Buffer: e.g., 100 mM KCl, 40 mM Tris·HCl, 1 mM EDTA, 1 mM ATP, 1.5% fatty acid-free BSA, pH 7.4.
-
Assay Buffer: e.g., 70 mM sucrose, 80 mM KCl, 10 mM HEPES, 5 mM L-carnitine, 2 mM KCN, 1% fatty acid-free BSA, pH 7.4.
-
Substrate: Oleoyl-CoA (or Palmitoyl-CoA).
-
Radiolabeled Substrate: [³H]L-carnitine or [¹⁴C]palmitoyl-CoA.
-
Stop Solution: 1 M HCl or 6% perchloric acid.
-
Extraction Solvent: Water-saturated butanol.
-
Scintillation fluid and counter.
B. Procedure:
-
Mitochondrial Isolation: Isolate intact mitochondria from tissue homogenates (e.g., skeletal muscle, liver) using differential centrifugation. The entire procedure should be performed at 0-4°C.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).
-
Reaction Setup:
-
In a microcentrifuge tube, add 80 µL of Assay Buffer.
-
Add 10 µL of the mitochondrial suspension (e.g., 20-50 µg of protein).
-
To measure malonyl-CoA sensitivity, add the desired concentration of the inhibitor at this stage.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of a substrate mix containing oleoyl-CoA (final concentration e.g., 100 µM) and [³H]L-carnitine (final concentration e.g., 500 µM, with specific activity of ~1-2 µCi/µmol).
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring the reaction remains within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold 1 M HCl.
-
Product Extraction:
-
Add 400 µL of water-saturated butanol to each tube.
-
Vortex vigorously for 30 seconds to extract the radiolabeled this compound into the organic phase.
-
Centrifuge at >10,000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer an aliquot (e.g., 200 µL) of the upper butanol phase to a scintillation vial.
-
Add 5 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate CPT I activity as nmol of product formed per minute per mg of mitochondrial protein.
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the specific and sensitive quantification of this compound in biological matrices like plasma.[14][15]
A. Materials:
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Reagents: Formic acid.
-
Internal Standard (IS): Deuterated this compound (e.g., Oleoyl-d3-L-carnitine).
-
LC-MS/MS system with a C18 reversed-phase column.
B. Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., to a final concentration of 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC Separation:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other acylcarnitines and matrix components (e.g., a linear gradient from 5% to 95% B over several minutes).
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. A common transition for oleoylcarnitine is m/z 426.4 → 85.1.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration in unknown samples by determining the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
-
Conclusion
Carnitine Palmitoyltransferase I is the master regulator of mitochondrial long-chain fatty acid oxidation. Its synthesis of this compound from oleoyl-CoA is a critical, highly regulated step that dictates cellular fuel choice. The sensitivity of the CPT1A and CPT1B isoforms to malonyl-CoA provides a direct link between carbohydrate and fat metabolism, allowing cells to adapt to varying nutritional and energetic states. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating metabolic pathways and developing therapeutic strategies targeting CPT I in diseases such as type 2 diabetes, obesity, and cardiovascular disorders.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 3. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of diet on the kinetic behavior of hepatic carnitine palmitoyltransferase I toward different acyl CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Sensitivity of CPT I to malonyl-CoA in trained and untrained human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Oleoyl-L-Carnitine: An Endogenous Human Metabolite at the Crossroads of Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl-L-carnitine, a long-chain acylcarnitine, is an endogenous human metabolite central to cellular energy metabolism. Formed from the esterification of oleic acid to L-carnitine, its primary physiological role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While indispensable for normal fatty acid metabolism, emerging evidence has implicated elevated levels of this compound and other long-chain acylcarnitines in the pathophysiology of various metabolic diseases, including insulin resistance, cardiovascular disease, and chronic inflammation. This technical guide provides a comprehensive overview of the biochemistry, metabolic pathways, and pathophysiological significance of this compound. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways to support further research and drug development efforts in this area.
Introduction
This compound (C18:1) is a key intermediate in the intricate process of fatty acid metabolism.[1] Its formation is a critical step in the carnitine shuttle system, which enables the entry of long-chain fatty acids into the mitochondria for energy production.[2] Under conditions of metabolic homeostasis, the production and utilization of this compound are tightly regulated. However, in states of metabolic stress, such as obesity and type 2 diabetes, an imbalance between fatty acid uptake and mitochondrial oxidative capacity can lead to the accumulation of this compound and other long-chain acylcarnitines.[2] This accumulation is not merely a biomarker of metabolic dysfunction but is increasingly recognized as an active participant in disease progression, mediating pro-inflammatory and cell stress signaling pathways.[3][4] This guide aims to provide a detailed technical resource for the scientific community to foster a deeper understanding of this compound's role in human health and disease.
Biochemical Properties and Metabolism
Biosynthesis of this compound
The biosynthesis of this compound is a reversible esterification reaction that occurs in the cytoplasm. The synthesis of the L-carnitine backbone itself is a multi-step process involving the amino acids lysine and methionine, primarily in the liver and kidneys.[5] this compound is then formed from L-carnitine and oleoyl-CoA, the activated form of the monounsaturated fatty acid, oleic acid. This reaction is catalyzed by a family of enzymes known as carnitine acyltransferases.[1][6] Specifically, carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, is a key enzyme responsible for the formation of long-chain acylcarnitines, including this compound.[2] The substrate specificities of carnitine acyltransferases can vary, with some evidence suggesting that carnitine octanoyltransferase (CROT) may also handle a range of acyl-CoAs.[1][7]
The Carnitine Shuttle and Mitochondrial β-Oxidation
The primary function of this compound is to transport oleic acid across the inner mitochondrial membrane, which is impermeable to long-chain acyl-CoAs.[2] Once formed, this compound is transported into the mitochondrial intermembrane space and then across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, converting this compound back to oleoyl-CoA and freeing L-carnitine.[2][8] The regenerated oleoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP production. The free L-carnitine is transported back to the cytoplasm by CACT to participate in another round of fatty acid transport.[2]
Degradation of this compound
The degradation of this compound is essentially the reversal of its synthesis, a hydrolysis reaction that yields oleic acid and L-carnitine. This process is catalyzed by acylcarnitine hydrolases. The carnitine moiety can be further metabolized by gut microbiota into trimethylamine (TMA), which is then converted in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.[9]
Quantitative Data
The concentration of this compound in human plasma is a valuable biomarker for assessing metabolic health. Alterations in its levels are associated with various disease states.
| Biological Matrix | Condition | Mean Concentration (μmol/L) | Fold Change vs. Healthy | Reference |
| Plasma | Healthy (Normal Renal Function) | 0.34 | - | [10] |
| Plasma | Chronic Kidney Disease (CKD) | 0.46 | 1.35 | [10] |
| Plasma | End-Stage Renal Disease (ESRD) - Controls | 2.10 | 6.18 | [10] |
| Plasma | End-Stage Renal Disease (ESRD) - Cardiovascular Mortality Cases | 2.70 | 7.94 | [10] |
Pathophysiological Significance
Association with Metabolic Diseases
Elevated circulating levels of this compound and other long-chain acylcarnitines are strongly associated with insulin resistance and type 2 diabetes.[3][11] This accumulation is thought to impair insulin signaling in tissues such as skeletal muscle.[2] Furthermore, increased plasma concentrations of this compound have been identified as a predictor of cardiovascular mortality in patients with end-stage renal disease.[10]
Pro-inflammatory Signaling
Long-chain acylcarnitines, including this compound, have been shown to activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.[3][12] Studies using other long-chain acylcarnitines as representatives have demonstrated the activation of key inflammatory signaling cascades.
Long-chain acylcarnitines can induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[3][4][11] These are critical downstream components of many pro-inflammatory signaling pathways. Their activation leads to the expression and secretion of pro-inflammatory cytokines and mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[12]
Evidence suggests that long-chain acylcarnitines can activate the nuclear factor-kappa B (NF-κB) signaling pathway.[3][13] This activation is thought to be mediated, at least in part, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), although the exact receptors involved are still under investigation.[14] The adapter protein MyD88, crucial for the signaling of most TLRs, has been shown to be involved in the pro-inflammatory effects of long-chain acylcarnitines.[3][14]
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a representative method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.
5.1.1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
5.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d3).[15]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[16]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[16]
5.1.3. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[17]
-
Mobile Phase A: 0.1% formic acid in water.[17]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from other plasma components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5.1.4. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the unknown plasma samples is then determined from this curve.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a multifaceted endogenous metabolite with a well-established role in energy metabolism and an emerging role as a signaling molecule in the pathogenesis of metabolic diseases. The accumulation of this compound in disease states highlights its potential as both a biomarker and a therapeutic target. The technical information, protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular mechanisms by which this compound exerts its signaling effects is warranted and will be crucial for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders.
References
- 1. Crystal structure of mouse carnitine octanoyltransferase and molecular determinants of substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peirsoncenter.com [peirsoncenter.com]
- 8. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Plasma Long‐Chain Acylcarnitine Predicts Cardiovascular Mortality in Incident Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Oleoyl-L-Carnitine in Human Plasma by LC-MS/MS
Introduction
Oleoyl-L-carnitine, a long-chain acylcarnitine, is a crucial intermediate in the metabolism of fatty acids. It facilitates the transport of oleic acid into the mitochondria for β-oxidation, a key process for cellular energy production. The accurate quantification of this compound in biological matrices such as plasma is essential for studying metabolic disorders, including fatty acid oxidation defects and cardiovascular diseases.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3]
This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and reproducible LC-MS/MS method. The procedure involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.[2]
Principle of the Method
The method employs a simple protein precipitation technique using cold acetonitrile to extract this compound and an internal standard from human plasma.[2] The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). The quantification is based on the ratio of the peak area of this compound to that of a deuterated internal standard, which corrects for matrix effects and variations in sample processing.
Experimental Protocols
1. Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
This compound-d3 hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 1:1 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[2]
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound-d3 hydrochloride stock solution with acetonitrile to a final concentration of 100 ng/mL.[2]
-
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the ice-cold internal standard working solution (100 ng/mL in acetonitrile).[2]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
4. LC-MS/MS System and Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent |
| Column | C18 (e.g., 150 mm x 3.0 mm, 3.5 µm)[4][5] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[5] |
| Gradient Program | See Table 2 |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 50 °C[4] |
| Injection Volume | 10 µL[2] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 100 | 0 |
| 0.5 - 3.0 | Linear gradient to 35 | Linear gradient to 65 |
| 3.0 - 6.0 | 35 | 65 |
| 6.0 - 9.7 | Linear gradient to 60 | Linear gradient to 40 |
| 9.7 - 10.7 | Linear gradient to 95 | Linear gradient to 5 |
| 10.7 - 18.5 | 95 | 5 (Column Wash) |
| 18.5 - 22.0 | Return to 100 | Return to 0 (Re-equilibration) |
Note: The gradient program is adapted from a similar method and may require optimization.[4]
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex API 4000) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Ion Spray Voltage | 5500 V[4] |
| Source Temperature | 500-600 °C[4] |
| Nebulizer Gas (GS1) | 50 psi[4] |
| Heater Gas (GS2) | 50 psi[4] |
| Curtain Gas | 40 psi[4] |
| Collision Gas (CAD) | Medium[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100 ms per transition[4] |
5. Data Acquisition and Processing
-
Acquire data in MRM mode using the transitions specified in Table 4.
-
Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
Table 4: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 426.4 | 85.1 |
| This compound-d3 | 429.4 | 85.1 |
The product ion at m/z 85.1 is a characteristic fragment for acylcarnitines.[5][6]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified signaling pathway of this compound in fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Analytical Reference Standards for Oleoyl-L-Carnitine: A Detailed Guide for Researchers
Introduction
Oleoyl-L-carnitine is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is an ester of oleic acid and L-carnitine, and its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] The accurate quantification of this compound is of paramount importance in various research fields, including the study of metabolic disorders, cardiovascular diseases, and drug development, as altered levels can serve as a critical biomarker.[2][3] This document provides detailed application notes and protocols for the use of analytical reference standards in the quantification and characterization of this compound.
Physicochemical Properties and Storage
Analytical reference standards of this compound are essential for ensuring the accuracy and reproducibility of experimental results. The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Synonyms | CAR 18:1, C18:1 Carnitine, L-Carnitine oleoyl ester, L-Oleoylcarnitine |
| Molecular Formula | C₂₅H₄₇NO₄ |
| Molecular Weight | 425.6 g/mol |
| CAS Number | 38677-66-6 |
Proper storage and handling of this compound analytical standards are crucial to maintain their integrity and stability.
| Form | Storage Condition | Duration | Key Considerations |
| Solid (Powder) | -20°C | Months to Years | Store in a dry, dark place. For optimal stability, consider storage under an inert gas (e.g., argon or nitrogen). |
| Solution | -20°C | Months | Use glass vials with Teflon-lined caps. It is advisable to avoid multiple freeze-thaw cycles. |
Metabolic Significance: The Carnitine Shuttle
This compound is a key intermediate in the carnitine shuttle, a vital process for cellular energy production from fatty acids. Long-chain fatty acids like oleic acid are first activated to oleoyl-CoA in the cytoplasm. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. The carnitine shuttle, through a series of enzymatic reactions, facilitates their transport into the mitochondrial matrix where β-oxidation occurs.
Application Notes and Experimental Protocols
The accurate quantification of this compound in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity.[3][4] While High-Performance Liquid Chromatography (HPLC) with UV detection is a more common technique, it generally lacks the sensitivity for endogenous this compound quantification without derivatization.[4]
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable isotopic-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[5]
-
Sample Preparation:
-
Allow plasma samples to thaw on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d3).[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: 426.4 -> 85.1, this compound-d3: 429.4 -> 85.1 |
4. Data Analysis and Quantitative Data Summary
Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the working standards. The following table summarizes typical performance characteristics for the LC-MS/MS analysis of long-chain acylcarnitines.
| Parameter | Typical Value |
| Linearity Range | 5 - 200 ng/mL[6] |
| Limit of Detection (LOD) | ~0.5 ng/mL[6] |
| Limit of Quantification (LOQ) | ~1.5 ng/mL[6] |
| Recovery | >88%[6] |
| Inter-day Precision (RSD) | <15%[6] |
| Intra-day Precision (RSD) | <10%[6] |
Protocol 2: General Protocol for HPLC-UV Analysis (with limitations)
Direct HPLC-UV analysis of endogenous this compound is challenging due to its low concentrations and lack of a strong chromophore.[4] However, for applications involving higher concentrations, such as in formulation analysis, a general HPLC-UV method can be employed. This protocol is adapted from methods for L-carnitine and acetyl-L-carnitine.
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC Grade)
-
1-Nonanesulfonic Acid Sodium Salt (Ion-Pair Reagent)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Ultrapure Water
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 150 x 4.6 mm I.D.)[7][8] |
| Mobile Phase | Methanol / 5 mM 1-Nonanesulfonic Acid Sodium Salt in 20 mM NaH₂PO₄ (pH 2.5) (30:70, v/v)[8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 40°C[7][8] |
| Detection Wavelength | 210 nm[7][8] |
| Injection Volume | 10 µL[7][8] |
3. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare stock solutions of this compound in ultrapure water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with ultrapure water.
-
Sample Preparation: For formulations, dissolve the sample in ultrapure water, sonicate, and filter through a 0.45 µm filter before injection.
4. Quantitative Data Summary for HPLC-UV of Carnitines (for reference)
| Parameter | L-Carnitine | Acetyl-L-Carnitine |
| Linearity Range | 5 - 400 µmol/L[7] | Not Specified |
| Average Recovery | 98.2%[7] | Not Specified |
| RSD (Within-Assay) | 3.36%[7] | Not Specified |
| RSD (Between-Assay) | 3.34%[7] | Not Specified |
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of analytical reference standards.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound analytical standard.
-
Dissolve the standard in a suitable deuterated solvent (e.g., Methanol-d4, Deuterium Oxide - D₂O). The choice of solvent will depend on the specific information required and the solubility of the standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition Parameters (Example for ¹H NMR)
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Solvent | Methanol-d4 |
| Temperature | 298 K |
| Pulse Program | Standard 1D pulse sequence (e.g., zg30) |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay | 1-2 seconds |
3. Data Analysis
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the this compound structure. The chemical shifts will be characteristic of the different functional groups within the molecule.
This compound in Cardiovascular Disease
Elevated levels of long-chain acylcarnitines, including this compound, have been associated with an increased risk of cardiovascular disease.[9][10] The proposed mechanism involves the potential for these molecules to induce mitochondrial dysfunction, oxidative stress, and inflammation, contributing to the pathogenesis of conditions like heart failure and atherosclerosis.[11][12]
Conclusion
The use of well-characterized analytical reference standards for this compound is indispensable for obtaining reliable and reproducible data in research, clinical diagnostics, and drug development. The detailed protocols and data presented in this document provide a comprehensive resource for scientists working with this important metabolite. The high sensitivity and specificity of LC-MS/MS make it the method of choice for accurate quantification in biological matrices, while HPLC and NMR serve as valuable tools for the analysis of bulk material and structural confirmation. A thorough understanding of the analytical methodologies and the metabolic role of this compound will continue to advance our knowledge of its significance in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glsciences.com [glsciences.com]
- 9. Carnitine and its role in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of L-carnitine in Cardiovascular Health: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
oleoyl-L-carnitine solubility in DMSO, ethanol, and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of oleoyl-L-carnitine, along with protocols for its dissolution and use in common research applications.
Physicochemical Properties and Solubility
This compound is a long-chain acylcarnitine, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. It also functions as a signaling molecule, notably as an inhibitor of the glycine transporter 2 (GlyT2).[1] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo studies.
Quantitative Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. The choice of solvent should be guided by the specific experimental requirements, including compatibility with the biological system under investigation.
| Solvent | Form | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Reference(s) |
| DMSO | Inner Salt | ~10-14 | ~23.5 - 32.9 | [1][2][3] | |
| Chloride Salt | 30 | ~64.9 | Hygroscopic; use fresh, anhydrous solvent.[4] | [4][5] | |
| Ethanol | Inner Salt | ~20 | ~47.0 | May require sonication to fully dissolve.[4] | [1][2] |
| Chloride Salt | 30 | ~64.9 | [4][5] | ||
| DMF | Inner Salt | ~20 | ~47.0 | [1] | |
| Chloride Salt | 30 | ~64.9 | [5] | ||
| Methanol | Inner Salt | Slightly Soluble | - | [1][2] | |
| PBS (pH 7.2) | Chloride Salt | 1 | ~2.2 | [5] |
Molecular Weight of this compound (inner salt) = 425.6 g/mol Molecular Weight of this compound hydrochloride = 462.1 g/mol [4]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.621 mg of the compound.[4]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution from 4.621 mg, add 1 mL of DMSO.[4]
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure no particulates are present. The solution should be clear.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7][8] For long-term storage, glass vials with Teflon-lined caps are recommended.[9]
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.[4]
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[4]
-
Mixing and Application: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.[4]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound has been shown to activate pro-inflammatory signaling pathways.[4] This is thought to occur through a MyD88-dependent pathway, which leads to the phosphorylation and activation of downstream kinases such as JNK and ERK.[4] Additionally, it has been implicated in the activation of STAT3 signaling.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS 38677-66-6 | Cayman Chemical | Biomol.de [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Oleoyl-L-carnitine as a Selective GlyT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of oleoyl-L-carnitine as a potent and selective inhibitor of the glycine transporter 2 (GlyT2). This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem. The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2. GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine, thus terminating the neurotransmission and enabling the refilling of synaptic vesicles. Selective inhibition of GlyT2 represents a promising therapeutic strategy for conditions associated with deficits in inhibitory neurotransmission, such as chronic pain.[1][2]
This compound, an endogenous long-chain acylcarnitine, has been identified as a potent and selective non-competitive inhibitor of GlyT2.[1][2] Its mechanism of action involves direct binding to the transporter, which stabilizes the outward-facing conformation and allosterically inhibits glycine transport.[3] This leads to an elevation of synaptic glycine levels, enhancement of inhibitory neurotransmission, and potential analgesic effects.[4]
Data Presentation
Inhibitory Potency of this compound and Related Lipids on Glycine Transporters
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other related lipid compounds on human GlyT1 and GlyT2, as determined by electrophysiological recordings in Xenopus laevis oocytes.[4]
| Compound | GlyT1 IC50 (µM) | GlyT2 IC50 (µM) | 95% Confidence Interval (µM) for GlyT2 |
| This compound (OLCarn) | >10 | 0.34 | 0.21–0.53 |
| Palmitoyl-L-carnitine (PLCarn) | >10 | 0.60 | 0.21–1.7 |
| Lauroyl-L-carnitine (LLCarn) | >10 | >10 | - |
| Stearoyl-L-carnitine (SLCarn) | >10 | >3 (16.8 ± 6.1% inhibition at 3 µM) | - |
| Linthis compound (LiLCarn) | >10 | >3 (9.5 ± 3.2% inhibition at 3 µM) | - |
| N-Oleoylglycine (NOGly) | >10 | 0.88 | 0.23–3.3 |
| Oleic Acid | >10 | >10 | - |
| N-Arachidonyl-glycine (NAGly) | >30 | 3.4 ± 0.6 | - |
Impact of Mutations in GlyT2 Extracellular Loop 4 (EL4) on this compound Inhibition
Site-directed mutagenesis studies have identified a critical residue in the extracellular loop 4 (EL4) of GlyT2 that is essential for the inhibitory activity of this compound. The I545L mutation dramatically reduces the sensitivity of GlyT2 to this compound.[4]
| GlyT2 Construct | This compound IC50 (µM) | 95% Confidence Interval (µM) |
| Wild-type GlyT2 | 0.34 | 0.21–0.53 |
| GlyT2(EL2 Chimera) | 0.61 | 0.26–1.4 |
| GlyT2(EL4 Chimera) | >10 | - |
| R531L | 0.43 | 0.21–0.88 |
| K532G | 0.57 | 0.37–0.87 |
| I545L | >10 | - |
| I545A | 0.22 | 0.16–0.31 |
| I545M | 0.68 | 0.35–1.3 |
| I545F | 0.44 | 0.25–0.78 |
Experimental Protocols
Protocol 1: Characterization of GlyT2 Inhibition by this compound using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol details the methodology for expressing human GlyT2 in Xenopus laevis oocytes and functionally assessing the inhibitory effect of this compound using TEVC.
1. Preparation of Xenopus laevis Oocytes and cRNA Injection:
-
Harvest stage V–VI oocytes from female Xenopus laevis frogs.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL collagenase A) to remove the follicular cell layer.
-
Subclone human GlyT2a cDNA into an oocyte transcription vector (e.g., pOTV).
-
Linearize the plasmid DNA and transcribe capped complementary RNA (cRNA) using a T7 RNA polymerase in vitro transcription kit.
-
Inject each oocyte with approximately 50 ng of GlyT2 cRNA.
-
Incubate the injected oocytes at 18°C in Barth's solution for 2–4 days to allow for transporter expression.
2. Two-Electrode Voltage Clamp (TEVC) Recordings:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.
-
Record glycine-induced currents by applying a known concentration of glycine (e.g., 30 µM, which is close to the EC50 for GlyT2).
-
To determine the IC50 of this compound, co-apply increasing concentrations of this compound with a fixed concentration of glycine. Allow the current to reach a stable level of inhibition for each concentration. Due to the slow onset of inhibition, a 3-minute application may be required for a stable level of inhibition at 1 µM this compound.[4]
-
Wash the oocyte with ND96 solution between applications. Note that the washout of this compound is slow. The inclusion of 1 mM β-cyclodextrin in the wash solution can accelerate the recovery of glycine transport currents.[4]
3. Data Analysis:
-
Measure the peak current amplitude in response to glycine in the absence and presence of different concentrations of this compound.
-
Normalize the currents to the control glycine response.
-
Plot the normalized current as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: [³H]-Glycine Uptake Assay in Transfected Mammalian Cells
This protocol provides a method to measure the effect of this compound on glycine transport in a mammalian cell line expressing GlyT2.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or C6 glioma cells) in appropriate growth medium.
-
Transfect the cells with a plasmid encoding human GlyT2 using a standard transfection reagent.
-
Allow 24-48 hours for transporter expression.
2. [³H]-Glycine Uptake Assay:
-
Plate the transfected cells in 24- or 48-well plates and grow to confluence.
-
Wash the cells with an uptake buffer (e.g., HEPES-buffered saline containing 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound in the uptake buffer for 30 minutes at 37°C.
-
Initiate the glycine uptake by adding uptake buffer containing a mixture of non-radiolabeled glycine and [³H]-glycine (e.g., a final concentration of 10 µM glycine with 2 µCi/mL [³H]-glycine).
-
Allow the uptake to proceed for a defined period (e.g., 6-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.2 N NaOH).
-
Determine the amount of [³H]-glycine taken up by the cells using liquid scintillation counting.
-
Measure the total protein concentration in each well for normalization.
3. Data Analysis:
-
Calculate the specific glycine uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT2 inhibitor like ALX1393) from the total uptake.
-
Express the glycine uptake as pmol of glycine per mg of protein per minute.
-
Determine the inhibitory effect of this compound by comparing the uptake in the presence of the inhibitor to the vehicle control.
-
Calculate the IC50 value as described in the electrophysiology protocol.
Visualizations
Signaling Pathway of GlyT2 Inhibition by this compound
Caption: Signaling pathway of GlyT2 inhibition by this compound.
Experimental Workflow for Assessing GlyT2 Inhibition
Caption: Experimental workflow for assessing GlyT2 inhibition.
References
- 1. This compound inhibits glycine transport by GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits glycine transport by GlyT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a 3rd Na+ Binding Site of the Glycine Transporter, GlyT2 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Measuring Oleoyl-L-Carnitine in Biological Samples: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantification of oleoyl-L-carnitine in biological samples, a critical long-chain acylcarnitine involved in fatty acid metabolism. Accurate measurement of this compound is essential for investigating metabolic disorders, cardiovascular diseases, and for various applications within drug development.[1] The primary method detailed here is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized as the gold standard for its high sensitivity and specificity in analyzing acylcarnitines.[1][2]
Introduction
This compound is an ester of L-carnitine and oleic acid, a monounsaturated omega-9 fatty acid. It plays a pivotal role in cellular energy production by facilitating the transport of long-chain fatty acids, like oleic acid, across the inner mitochondrial membrane for subsequent β-oxidation.[1][3][4][5] Altered levels of this compound and other acylcarnitines can serve as important biomarkers for inborn errors of metabolism, fatty acid oxidation disorders, and insulin resistance.[1][3] Therefore, robust and reliable analytical methods are crucial for its accurate quantification in biological matrices such as plasma, serum, and tissues.[6][7][8]
Overview of the Analytical Method
The protocol described herein employs a straightforward sample preparation procedure involving protein precipitation, followed by analysis using LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode.[1] This approach ensures high throughput and accurate quantification. For tissue samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed for cleaner extracts.[7]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Deuterated this compound (e.g., d3-oleoyl-L-carnitine) or a suitable long-chain acylcarnitine internal standard (IS)[7]
-
Methanol (LC-MS grade)[7]
-
Acetonitrile (LC-MS grade)[1]
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare 1 mg/mL stock solutions of this compound and the deuterated internal standard in methanol.[1]
-
Working Standard Solutions: Serially dilute the this compound stock solution in 50% methanol to prepare working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µM).[1]
-
Internal Standard Working Solution: Prepare a 1 µM working solution of the deuterated internal standard in 50% methanol.[1]
Sample Preparation (Plasma)
A simple protein precipitation method is suitable for plasma samples.[1]
-
To a 50 µL aliquot of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Sample Preparation (Tissue)
For tissue samples, a liquid-liquid extraction is recommended to ensure a clean sample.[7]
-
Weigh a portion of the frozen tissue and add it to a homogenization tube with ice-cold methanol.
-
Spike the sample with a known concentration of the internal standard.[7]
-
Homogenize the tissue until a uniform suspension is achieved.[7]
-
Incubate the homogenate on ice for 30 minutes to facilitate complete protein precipitation.[7]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted this compound.[7]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[7]
-
Vortex and centrifuge the reconstituted sample before transferring it to an autosampler vial.[7]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized in the user's laboratory.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.[9] |
| Column | A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[10] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | A gradient elution from a low to high percentage of Mobile Phase B over several minutes is typical for separating acylcarnitines.[3] |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | A triple quadrupole mass spectrometer is ideal for MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. A common precursor ion for acylcarnitines is the molecular ion [M+H]+, and a common product ion is m/z 85. |
Data Analysis and Quantitative Data Summary
Data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.
Table 1: Representative Quantitative Data for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 nmol/mL | [11] |
| Intra-day Precision (%CV) | < 15% | [12] |
| Inter-day Precision (%CV) | < 15% | [12] |
| Accuracy (% Recovery) | 85 - 115% | [12] |
| Extraction Recovery (Plasma) | > 90% | [10] |
| Extraction Recovery (Tissue) | Variable (80-105%) | [7][12] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Carnitine Shuttle Signaling Pathway
Caption: The carnitine shuttle pathway for oleic acid transport.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msacl.org [msacl.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of L-carnitine in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 11. research.unipd.it [research.unipd.it]
- 12. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Application of High-Purity Oleoyl-L-Carnitine for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for utilizing high-purity oleoyl-L-carnitine in various research contexts. This document is intended for researchers, scientists, and professionals in drug development, offering guidance on sourcing, handling, and experimental application of this critical long-chain acylcarnitine.
Sourcing High-Purity this compound
For research purposes, it is imperative to source this compound of high purity to ensure the validity and reproducibility of experimental results. Several reputable suppliers cater to the scientific community, offering well-characterized compounds.
| Supplier | Product Name | Purity | CAS Number | Formulation | Storage |
| Cayman Chemical | This compound | ≥95% | 38677-66-6 | A solid | -20°C |
| Advent Bio | This compound Chloride | ≥98.0% | Not specified | Not specified | -20°C |
| Chem-Impex | This compound chloride | ≥98% (TLC) | 31062-78-9 | White powder | ≤ -4°C |
| MilliporeSigma (Supelco™) | This compound | ≥95.0% (HPLC) | 38677-66-6 | Not specified | -20°C |
When selecting a supplier, it is crucial to review the product's certificate of analysis to confirm its purity and identity. For quantitative assays, using an analytical standard is recommended.[1]
Experimental Protocols
This compound is a key intermediate in fatty acid metabolism, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] Its levels and activities are implicated in various physiological and pathophysiological states, including metabolic regulation, inflammation, and cardiovascular conditions.[2][4]
Preparation of this compound Stock Solution
A fundamental step in many experimental workflows is the preparation of a stock solution.
Objective: To prepare a concentrated stock solution for use in various assays.
Materials:
-
High-purity this compound
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired concentration, weigh the appropriate amount of this compound powder.
-
Dissolve the powder in a suitable solvent such as DMSO or ethanol.[4] For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.26 mg of this compound (molecular weight 425.6 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell-Based Assays
2.2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability.
Objective: To assess the cytotoxic potential of this compound on a specific cell line.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in culture medium, with a suggested concentration range of 1-100 µM.[2]
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.[2]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
2.2.2. Cellular Fatty Acid Oxidation (FAO) Assay
This protocol measures how this compound affects the rate of fatty acid oxidation in intact cells.[5]
Objective: To evaluate the impact of this compound on cellular FAO.[5]
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.[5]
-
Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control and pre-incubate for 1-4 hours.[5]
-
Prepare a substrate solution by complexing [¹⁴C]palmitic acid with fatty acid-free BSA in the culture medium.[5]
-
Initiate the assay by adding the [¹⁴C]palmitic acid-BSA complex to each well.[5]
-
Seal the plate and incubate for 2-4 hours at 37°C in a CO₂ incubator.[5]
-
The produced ¹⁴CO₂ can be trapped and measured to determine the rate of fatty acid oxidation.
Enzyme Activity Assay
CPT1 Enzyme Activity Assay (In Vitro)
This assay determines the direct effect of this compound on carnitine palmitoyltransferase 1 (CPT1) activity.
Objective: To measure the inhibitory or modulatory effect of this compound on CPT1.
Protocol:
-
Prepare a reaction mixture containing isolated mitochondria or cell lysate (20-50 µg protein).[5]
-
Pre-incubate the mixture with various concentrations of this compound for 5-10 minutes at 37°C.[5]
-
Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.[5]
-
Incubate for 5-15 minutes at 37°C, ensuring the reaction is in the linear range.[5]
-
Stop the reaction by adding ice-cold 1 M HCl.[5]
-
Separate the radiolabeled acylcarnitine product from unreacted carnitine using butanol extraction.[5]
-
Measure the radioactivity in the butanol phase using a scintillation counter.[5]
-
Calculate CPT1 activity as nmol of product formed per minute per mg of protein.[5]
Signaling Pathways and Experimental Workflows
The Carnitine Shuttle and Mitochondrial β-Oxidation
This compound is a central molecule in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[3][6] This is essential for subsequent β-oxidation and energy production.[3][6]
Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.
Proposed Pro-inflammatory Signaling of Long-Chain Acylcarnitines
Emerging evidence suggests that long-chain acylcarnitines, including this compound, can trigger pro-inflammatory responses.[2] This may involve the activation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][7]
Caption: Proposed Pro-inflammatory Signaling Pathway of Acylcarnitines.
Experimental Workflow for Investigating Pro-inflammatory Effects
A typical workflow to investigate the pro-inflammatory effects of this compound is outlined below.
Caption: Workflow for Analyzing Pro-inflammatory Effects.
Data Interpretation and Quantitative Summary
The accumulation of acylcarnitines, including this compound, has been associated with various metabolic disorders. Below is a summary of reported concentrations in different conditions.
| Condition | Sample Type | Oleoylcarnitine (C18:1) Concentration (µM) | Reference |
| Lean | Serum | 0.19 ± 0.02 | [8] |
| Obese | Serum | 0.26 ± 0.03 | [8] |
| Chronic Coronary Syndrome | Serum | 0.28 (0.21 - 0.36) | [8] |
| Acute Coronary Syndrome (ACS) | Serum | 0.25 (0.19 - 0.32) | [8] |
| ST-Segment Elevation Myocardial Infarction (STEMI) | Serum | 0.23 (0.17 - 0.29)** | [8] |
| Indicates a statistically significant difference compared to the lean group. Data are presented as mean ± standard error of the mean. | |||
| **Indicates a statistically significant difference compared to the Stable Angina group (within ACS). Data are presented as median (interquartile range). |
These application notes and protocols provide a foundational guide for researchers. It is essential to adapt and optimize these protocols based on specific experimental needs, cell types, and research questions. Always consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. Oleoyl- L -carnitine analytical standard 38677-66-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Oleoyl-L-Carnitine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of oleoyl-L-carnitine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond. This chemical reaction breaks the bond connecting the oleoyl group to the carnitine molecule, resulting in the formation of L-carnitine and oleic acid.[1][2][3] This process is significantly influenced by factors such as pH and temperature.[1]
Q2: What are the key factors that affect the stability of this compound in aqueous solutions?
Several factors can impact the stability of this compound in aqueous solutions:
-
pH: Acylcarnitines like this compound are generally more stable in neutral to slightly acidic conditions (pH 5-7).[1] They are unstable in basic solutions (pH > 9), where hydrolysis is significantly accelerated.[1][4]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1] For long-term storage, maintaining low temperatures is crucial.
-
Storage Duration: Prolonged storage of aqueous solutions at room temperature can lead to significant hydrolysis.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to appropriate storage conditions for both the solid form and prepared solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid | Long-Term | -20°C | ≥ 2 years | Store in a dry, dark place and minimize exposure to moisture and light.[5][6] Consider storing under an inert gas.[2][5] |
| Short-Term | 0-4°C | Days to Weeks | Keep tightly sealed and protected from moisture.[5] | |
| Solution | Long-Term | -80°C | Up to 6 months | Use glass vials with Teflon-lined caps.[5] Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Use glass vials with Teflon-lined caps.[5] Prepare aliquots to avoid repeated freeze-thaw cycles.[1] | ||
| Short-Term | 4°C | Up to a few days | Protect from light.[5] |
Q4: How can I prepare a stable aqueous solution of this compound?
For optimal stability when preparing aqueous solutions:
-
Solvent Selection: Use high-purity water (e.g., HPLC-grade) or a buffer with a slightly acidic to neutral pH (pH 5-7).[1]
-
Dissolution: To prepare a stock solution, dissolve the solid this compound in the chosen solvent. If you encounter solubility issues, gentle warming or sonication may be applied. However, it is important to avoid prolonged exposure to high temperatures to prevent degradation.[1] For compounds like this compound with an unsaturated lipid chain, it's also recommended to purge the solvent with an inert gas (like argon or nitrogen) before and after dissolving the compound to minimize oxidation.[2]
-
Storage: For long-term storage, it is best to store aqueous stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. For short-term use (up to a few days), refrigeration at 4°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of your this compound stock solution due to improper storage or handling. The breakdown products, L-carnitine and oleic acid, may not be active in your experiment or could have confounding effects.[1]
-
Solution:
-
Verify Storage Conditions: Ensure that your stock solutions have been consistently stored at the recommended temperatures (-20°C or -80°C) and protected from light.[1][5]
-
Avoid Freeze-Thaw Cycles: If you have been using a stock solution that has been repeatedly frozen and thawed, it is best to discard it and prepare a fresh batch, aliquoted for single use.[2]
-
Quantify Concentration: Use an appropriate analytical method, such as HPLC-MS/MS, to determine the actual concentration of this compound in your stock solution.[1] A decrease in concentration over time is an indicator of degradation.
-
Prepare Fresh Solutions: It is always best practice to prepare fresh aqueous solutions of this compound before each experiment.[2]
-
Problem 2: Reduced biological activity or potency of the compound.
-
Possible Cause: Hydrolysis has lowered the effective concentration of the active this compound.[1]
-
Solution:
-
Confirm Degradation: Analyze your stock solution using a stability-indicating method like HPLC-MS/MS to quantify the amount of this compound and its degradation products, L-carnitine and oleic acid.[1]
-
Prepare Fresh Stock: If significant degradation is confirmed, discard the old solution and prepare a fresh stock, strictly following the recommended preparation and storage protocols.
-
Problem 3: Observing unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: The presence of degradation products, primarily L-carnitine and oleic acid, due to hydrolysis.[5]
-
Solution:
-
Analyze for Degradants: Use an analytical method that can effectively separate and identify this compound from its potential degradation products.[5]
-
Control pH: Ensure that the pH of your sample preparation and the mobile phase for your chromatography is in the neutral to slightly acidic range to minimize hydrolysis during the analytical process.[5]
-
Analyze Promptly: Analyze your samples as quickly as possible after preparation to reduce the chance of degradation during the experiment.[5]
-
Experimental Protocols
Stability Testing of this compound in Aqueous Solution using HPLC-MS/MS
This protocol outlines a general procedure for monitoring the stability of this compound in an aqueous solution.
Objective: To quantify the concentration of this compound and its primary degradation product, L-carnitine, over time under specific storage conditions.
Materials:
-
This compound standard
-
L-carnitine standard
-
Internal Standard (e.g., deuterated this compound)[1]
-
HPLC-grade water[1]
-
HPLC-grade acetonitrile[1]
-
Formic acid[1]
-
pH meter
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column[1]
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Divide the solution into aliquots in appropriate vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
-
Sample Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
-
Sample Preparation for Analysis:
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example): [1]
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A time-programmed gradient from high aqueous to high organic content to elute L-carnitine first, followed by the more hydrophobic this compound.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Conditions (Example): [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transitions for this compound, L-carnitine, and the internal standard.
-
-
-
Data Analysis:
-
Prepare calibration curves for this compound and L-carnitine using known concentrations of standards.
-
Integrate the peak areas for each MRM transition in the samples.
-
Calculate the concentration of this compound and L-carnitine in the samples by comparing their peak area ratios (relative to the internal standard) against the calibration curves.[1]
-
Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
-
Data Presentation
Table 2: Stability of Acylcarnitines Under Various Conditions
While specific degradation rate data for this compound is limited in publicly available literature, the following table provides stability data for other acylcarnitines, which can serve as a useful reference. It's important to note that long-chain acylcarnitines like this compound are generally more stable than short-chain ones.[2]
| Compound Type | Storage Temperature | Matrix | Observed Stability | Reference |
| Acylcarnitines | -18°C | Dried Blood Spots | Stable for at least 330 days | [5] |
| Acylcarnitines | Room Temperature | Dried Blood Spots | Significant decrease in concentration over time | [5] |
| Acetyl-L-carnitine | 25°C | Aqueous Solution (pH 5.2) | Stable for at least 33 days | |
| Acetyl-L-carnitine | 4°C - 8°C | Aqueous Solution (pH 5.2) | Estimated time to 15% degradation: 234 days | [4] |
| Acetyl-L-carnitine | Room Temperature | Aqueous Solution (pH 11) | 27.4% degradation after 1 hour | [4] |
| Acetyl-L-carnitine | Room Temperature | Aqueous Solution (pH 12) | 95.8% degradation after 1 hour | [4] |
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Workflow for stability analysis using HPLC-MS/MS.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
troubleshooting low signal intensity in oleoyl-L-carnitine mass spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal intensity issues encountered during the mass spectrometry analysis of oleoyl-L-carnitine.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can lead to diminished signal intensity for this compound.
Issue: Weak or No Signal Observed for this compound
Low signal intensity is a frequent challenge in the analysis of long-chain acylcarnitines like this compound. The issue can originate from various stages of the analytical workflow, including sample preparation, chromatography, or the mass spectrometer settings.
Step 1: Evaluate Sample Preparation
Inefficient extraction, sample degradation, or high concentrations of interfering substances can significantly reduce analyte signal.
Question: What are the most common causes of low signal during sample preparation?
Answer: The most frequent causes include inefficient extraction from the biological matrix, analyte degradation, and failure to remove interfering substances that cause ion suppression.[1][2] For instance, if using protein precipitation, an insufficient volume of solvent or poor mixing can result in the analyte being trapped within the precipitated protein pellet.[2]
Question: What is a reliable sample preparation protocol for plasma?
Answer: Protein precipitation is a common and straightforward method for preparing plasma samples.[3]
Experimental Protocol: Protein Precipitation of Plasma Samples
-
Materials: Plasma sample, microcentrifuge tubes, vortex mixer, centrifuge, and ice-cold methanol (LC-MS grade).[4]
-
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.[4]
-
Add 300 µL of ice-cold methanol. It is highly recommended to add a stable isotope-labeled internal standard (e.g., d3-oleoylcarnitine) to the methanol to account for matrix effects and procedural losses.[4][5]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[4]
-
Incubate the sample at -20°C for 20 minutes to maximize protein precipitation.[4]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant, which contains the this compound, to a new tube for LC-MS/MS analysis.[4]
-
Step 2: Assess for Matrix Effects
The "matrix effect" is a major cause of low signal intensity, where co-eluting compounds from the biological sample suppress the ionization of the target analyte.[4][5]
Question: How do I know if matrix effects are causing my low signal?
Answer: Low, inconsistent, and variable signal intensity for your analyte, especially when analyzing biological samples, is a classic indication of ion suppression caused by matrix effects.[5] Phospholipids are common culprits that co-elute with long-chain acylcarnitines and interfere with their ionization.[5] Non-linearity in the calibration curve, particularly at lower concentrations, is another sign of uncompensated matrix effects.[5]
Question: How can I mitigate matrix effects?
Answer:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, like oleoylcarnitine-d3, is chemically identical to the analyte, co-elutes, and experiences the same degree of ion suppression.[5] Calculating the peak area ratio of the analyte to the SIL-IS normalizes the variability, leading to accurate quantification.[5]
-
Improve Sample Cleanup: If matrix effects are severe, your sample preparation may not be adequately removing interferences. Consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5] Specialized phospholipid removal plates can also be highly effective.[5]
Step 3: Review Chromatographic Conditions
Suboptimal chromatography can lead to poor peak shape and co-elution with interfering compounds, which suppresses the signal.[1][4]
Question: What are typical liquid chromatography parameters for this compound analysis?
Answer: A reversed-phase C18 column is commonly used for the separation of long-chain acylcarnitines.[6][7] The mobile phase typically consists of water and a polar organic solvent like acetonitrile or methanol, with an additive such as formic acid or ammonium formate to improve ionization.[6][8]
| Parameter | Typical Setting |
| Column | C18 Reversed-Phase (e.g., 150 mm length)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate[6][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[6][10] |
| Flow Rate | 0.4 - 0.5 mL/min[6][9] |
| Column Temperature | 40 - 50 °C[6][10] |
| Gradient | A programmed gradient from a high aqueous content to a high organic content is used to elute the analytes.[6] |
| Injection Volume | 5 - 10 µL[6][9] |
Step 4: Verify Mass Spectrometer Settings
Incorrect or non-optimized mass spectrometer parameters will directly result in a weak signal.
Question: What are the correct mass spectrometry settings for this compound?
Answer: this compound and other acylcarnitines are almost exclusively analyzed in positive electrospray ionization (ESI+) mode.[6][8] It is crucial to optimize source parameters by infusing a standard solution of the analyte.[4]
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Capillary Voltage | ~1.5 - 5.5 kV (Instrument dependent)[6][9] |
| Source Temperature | ~140 °C[9] |
| Desolvation Gas Temp | ~600 °C[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| Precursor Ion (Q1) | m/z 426.4 (for [M+H]⁺)[7] |
| Product Ion (Q3) | m/z 85.1 (most common and intense fragment)[4][7] |
Note: The fragment at m/z 85 corresponds to the [C₅H₉O₂]⁺ ion from the carnitine backbone and is a characteristic product ion for all acylcarnitines.[8]
Frequently Asked Questions (FAQs)
Q1: My signal intensity is still low after optimizing my method. Should I consider derivatization?
A1: Yes, derivatization can significantly improve the ionization efficiency of acylcarnitines. Butylation of the carboxyl group to form butyl esters is a widely used technique that enhances their formation of gas-phase ions.[8] This can be particularly useful if you are analyzing multiple acylcarnitines, including dicarboxylic species.[8]
Experimental Protocol: Butylation Derivatization
-
Materials: Dried sample extract, 3M Hydrochloric Acid (HCl) in n-butanol (butanolic HCl), heating block, nitrogen evaporator.[4]
-
Procedure:
-
Ensure the sample extract is completely dry.[4]
-
Add 100 µL of 3M butanolic HCl to the dried extract.[4]
-
Seal the tube and heat at 65°C for 20 minutes.[4]
-
After incubation, cool the sample to room temperature.[4]
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[4]
-
Q2: Could the stability of this compound be an issue?
A2: Yes, this compound can be unstable under certain conditions. It is susceptible to hydrolysis, especially in basic solutions (pH > 9).[10] For long-term storage, samples should be kept at -18°C or lower.[10] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes.[2]
Q3: I see other peaks in my mass spectrum besides the protonated molecule [M+H]⁺. What are they?
A3: In ESI-MS, it is common to observe adduct ions, where the analyte molecule associates with other ions present in the mobile phase. For this compound in positive mode, you might see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if there are traces of these salts in your sample or mobile phase.
Q4: What is the recommended troubleshooting workflow for low signal intensity?
A4: A logical workflow is essential for efficiently diagnosing the problem. Start by examining the most common and easily addressable issues first, such as sample preparation and MS settings, before moving to more complex issues like chromatography and matrix effects.
Visualizations
Caption: A logical flow for troubleshooting low signal intensity.
Caption: Workflow for plasma sample preparation by protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Long-Chain Acylcarnitines
Welcome to the technical support center for the analysis of long-chain acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for long-chain acylcarnitines?
Poor peak shape is a frequent issue in the chromatography of long-chain acylcarnitines and can stem from several factors:
-
Secondary Interactions: Strong interactions can occur between the basic functional groups of the analytes and acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2] To mitigate this, consider operating at a lower pH to protonate the silanol groups or use a highly deactivated, end-capped column.[1]
-
Column Overload: Injecting an excessive amount of sample can saturate the column, resulting in peak fronting.[1][2] This can be resolved by reducing the sample concentration or the injection volume.[1][2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1] It is best to dissolve the sample in the initial mobile phase whenever possible.[1]
-
Column Contamination or Degradation: The accumulation of contaminants at the column inlet or the degradation of the stationary phase can cause peak splitting or tailing.[1] Regular column flushing and proper storage are crucial. A blocked frit can also lead to all peaks splitting.[1]
-
System Dead Volume: Excessive volume between the injector, column, and detector can lead to peak broadening.[1] Ensure that tubing is as short and narrow as possible.[1]
Q2: My retention times are shifting between injections. What should I investigate?
Retention time instability can be caused by:
-
Column Equilibration: Insufficient column equilibration with the initial mobile phase conditions before each injection can cause shifts, especially in gradient elution.[1]
-
Flow Rate Instability: Check for leaks in the pump, worn seals, or issues with check valves that could cause fluctuations in the flow rate.[1]
-
Column Temperature Fluctuations: Maintaining a stable column temperature is critical for reproducible retention times.[2]
Q3: I am observing low signal intensity or signal suppression for my long-chain acylcarnitine analytes. What are the potential causes and solutions?
Low signal intensity is often due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[2] Co-eluting matrix components can interfere with the ionization of the target analytes.[2] To address this:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Optimize Chromatography: Ensure chromatographic separation of acylcarnitines from the bulk of matrix components.[3] A post-column infusion experiment can help identify regions of ion suppression.[3]
-
Use Isotopically Labeled Internal Standards: These standards co-elute with the analyte and experience similar ion suppression effects, allowing for more accurate quantification.[3][4]
-
Derivatization: Butylation of the carboxyl group can increase the ionization efficiency of acylcarnitines.[3][5]
Q4: My long-chain acylcarnitine isomers are co-eluting. How can I improve their separation?
The separation of isomeric acylcarnitines is challenging due to their similar physicochemical properties.[2] Strategies to improve resolution include:
-
Optimizing the Mobile Phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak separation and sharpness.[2][5]
-
Adjusting the Gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.[1][2]
-
Changing the Stationary Phase: While C18 columns are common, alternative chemistries like mixed-mode or chiral stationary phases can offer different selectivity for isomers.[2]
-
Derivatization: Derivatizing acylcarnitines, for instance, through butylation, can alter their chromatographic behavior and enhance separation.[2][5]
Troubleshooting Guides
Guide 1: Optimizing Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems in long-chain acylcarnitine chromatography.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups.[1][2] | Operate at a lower mobile phase pH to protonate silanol groups.[1] Use an end-capped column or a column with a different stationary phase.[2] |
| Column overload.[2] | Reduce the sample concentration or injection volume.[2] | |
| Extra-column dead volume.[2] | Use tubing with a smaller internal diameter and minimize the length of all connections.[2] | |
| Peak Fronting | Poor sample solubility.[2] | Ensure the sample is fully dissolved in the mobile phase. Consider changing the sample solvent.[2] |
| Column overload.[1] | Decrease the amount of sample loaded onto the column.[1] | |
| Column collapse.[2] | Operate the column within the manufacturer's recommended pH and temperature ranges.[2] | |
| Split Peaks | Column contamination or blocked frit.[1] | Flush the column or replace the frit. If the problem persists, replace the column. |
| Sample solvent incompatible with mobile phase.[1] | Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[2] |
Guide 2: Improving Resolution of Isomers
This guide outlines strategies to enhance the separation of isomeric long-chain acylcarnitines.
| Strategy | Action | Expected Outcome |
| Mobile Phase Optimization | Add an ion-pairing agent (e.g., 0.005% HFBA) to both mobile phase A and B.[5] | Improved peak shape and increased retention, potentially resolving isomers.[2] |
| Adjust the gradient slope. | A shallower gradient will increase the separation window, allowing for better resolution of closely eluting isomers.[2] | |
| Stationary Phase Selection | Switch from a standard C18 column to a mixed-mode or chiral stationary phase.[2] | Different selectivity may be achieved, leading to the separation of isomers.[2] |
| Derivatization | Perform butylation of the acylcarnitines.[5] | Alters the chromatographic properties of the analytes, which can lead to improved separation.[2] |
| Flow Rate Adjustment | Decrease the flow rate. | Slower flow rates can improve resolution by allowing more time for interaction with the stationary phase. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for Plasma Samples
This protocol is adapted from established methods for the analysis of acylcarnitines in plasma.[5]
-
Extraction:
-
To 200 µL of plasma supernatant, add an internal standard solution.
-
Vortex the sample.
-
Dry the samples under vacuum.
-
-
Derivatization (Butylation):
-
Add 100 µL of n-butanol containing 5% v/v acetyl chloride to the dried samples.
-
Incubate at 60°C for 20 minutes with shaking (800 rpm).
-
Evaporate the samples to dryness.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of methanol/water.
-
Transfer the reconstituted sample to glass vials for LC-MS/MS analysis.
-
Protocol 2: Chromatographic Separation using LC-MS/MS
This protocol provides a starting point for the chromatographic separation of long-chain acylcarnitines. Optimization may be required based on the specific analytes and matrix.
| Parameter | Condition |
| Column | C18-reversed phase HPLC column (e.g., 15 cm length, 3.0 mm internal diameter, 3.5 µm particle size).[5] |
| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[5] |
| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[5] |
| Gradient Elution | 100% A for 0.5 min, linear decrease to 65% A over 2.5 min, hold for 3 min, linear decrease to 40% A over 3.7 min, linear decrease to 5% A over 1 min.[5] |
| Flow Rate | 0.5 mL/min.[5] |
| Column Temperature | 50°C.[5] |
| Injection Volume | 1-10 µL |
| MS Detection | ESI in positive mode, monitoring for the prominent fragment ion at m/z 85.[5] |
Visualizations
Caption: Troubleshooting workflow for chromatographic separation.
References
addressing and minimizing matrix effects in oleoyl-L-carnitine quantification
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and minimizing matrix effects during the quantification of oleoyl-L-carnitine and other acylcarnitines by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results for this compound.[1][3]
Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?
A2: In biological matrices like plasma, serum, and tissue, the most common culprits for matrix effects, especially ion suppression in electrospray ionization (ESI), are phospholipids.[1] These highly abundant molecules from cell membranes can be co-extracted with this compound and, if they co-elute during chromatography, can interfere with its ionization.[1] Other endogenous components like salts and proteins, or exogenous substances such as anticoagulants, can also contribute to matrix effects.[2]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: There are both qualitative and quantitative methods to assess matrix effects. A common qualitative approach is post-column infusion , where a constant flow of this compound is introduced into the mass spectrometer after the LC column.[2][4] Injection of a blank matrix extract will show a dip or peak in the baseline signal if ion suppression or enhancement occurs at retention times where matrix components elute.[4] The "gold standard" for quantitative assessment is the post-extraction spiking method .[2] This involves comparing the analyte's response in a post-extracted blank matrix spike to its response in a neat solution.[2]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-oleoyl-L-carnitine, is considered the most effective way to compensate for matrix effects.[5][6] A SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for an accurate ratio of analyte to internal standard to be maintained, thus correcting for signal suppression or enhancement.[5][6]
Q5: Is derivatization required for the analysis of this compound?
A5: While some methods analyze underivatized acylcarnitines, derivatization (e.g., butylation) is often employed.[7] This process can improve chromatographic separation, particularly for isomeric compounds, and enhance ionization efficiency.[7][8] However, it's important to control the derivatization process to prevent the hydrolysis of acylcarnitines.[7]
Troubleshooting Guides
Problem 1: Low and inconsistent signal intensity for this compound.
-
Possible Cause: Ion suppression due to matrix effects is a primary suspect for low and variable analyte signals.[1]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to qualitatively identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: Enhance the removal of interfering substances, particularly phospholipids. Consider switching from a simple protein precipitation to a more rigorous method like solid-phase extraction (SPE).
-
Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the ion-suppressing regions of the chromatogram.
-
Incorporate a SIL-IS: If not already in use, adding a stable isotope-labeled internal standard for this compound is the best way to correct for unavoidable matrix effects.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7]
-
Problem 2: Poor peak shape and chromatographic resolution.
-
Possible Cause: Inadequate chromatographic conditions or interference from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The addition of ion-pairing reagents like heptafluorobutyric acid (HFBA) can sometimes improve peak shape for acylcarnitines.[7]
-
Check the Analytical Column: Ensure you are using an appropriate column, such as a C18 reversed-phase column, and that it has not degraded.[7]
-
Gradient Optimization: Adjust the gradient elution profile to better resolve this compound from other matrix components.
-
System Check: Inspect your LC system for any dead volume and ensure the column is properly equilibrated between injections.[7]
-
Problem 3: Non-linear calibration curve, especially at lower concentrations.
-
Possible Cause: Uncompensated matrix effects often have a more pronounced impact at the lower limit of quantification (LLOQ), leading to non-linearity.[1]
-
Troubleshooting Steps:
-
Review Sample Cleanup: The most effective solution is to improve the sample preparation procedure to remove the source of the interference.[1]
-
Use a SIL-IS: A stable isotope-labeled internal standard is crucial for maintaining linearity, as it corrects for matrix-induced variations in signal response across the concentration range.
-
Consider Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that closely matches the study samples can help to compensate for matrix effects.[9] However, finding a suitable blank matrix can be challenging.[4]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data related to the assessment and mitigation of matrix effects in acylcarnitine analysis.
Table 1: Comparison of Methods to Compensate for Matrix Effects
| Compensation Method | Accuracy (% Error) | Precision (RSD) | Notes |
| None (Negative Control) | 39.0% | 0.612 | Demonstrates significant impact of uncorrected matrix effects.[4] |
| Standard Addition | 7.36% - 8.64% | Not specified | Effective but time-consuming as each sample requires its own calibration curve.[4][10] |
| Stable Isotope-Labeled IS | Reference Method | 0.612 (in one study) | Considered the most reliable method for correcting matrix effects.[4][5] |
Table 2: Matrix Effect Assessment Using Post-Extraction Spiking
| Analyte | Matrix | Matrix Effect (%) | Interpretation |
| This compound | Plasma | < 85% | Indicates significant ion suppression. |
| This compound | Plasma | 85% - 115% | Indicates acceptable/negligible matrix effect. |
| This compound | Plasma | > 115% | Indicates significant ion enhancement. |
| Acylcarnitines | Liver | 85% - 122% | Generally acceptable matrix effects observed in one study.[8] |
Note: The acceptance criteria for matrix effects can vary, but generally, a matrix factor between 0.85 and 1.15 (or 85% and 115%) is considered acceptable.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike this compound and its SIL-IS into the final elution solvent (e.g., mobile phase).
-
Set B (Post-Spiked Sample): Extract a blank biological matrix (e.g., plasma) following your sample preparation protocol. Spike the this compound and SIL-IS into the final extract.
-
Set C (Pre-Spiked Sample): Spike the this compound and SIL-IS into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[1]
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation of Plasma for this compound Analysis (Protein Precipitation)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., d3-oleoylcarnitine).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ub-ir.bolton.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Preventing Degradation of Long-Chain Acylcarnitines During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of samples for the analysis of long-chain acylcarnitines. Adherence to these best practices is critical for ensuring sample integrity and obtaining accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of long-chain acylcarnitine degradation in stored samples?
A1: The primary degradation pathway for long-chain acylcarnitines is the hydrolysis of the ester bond, which results in the formation of free L-carnitine and the corresponding fatty acid.[1][2] This hydrolysis can be accelerated by several factors, including improper storage temperature, non-neutral pH (especially basic conditions), and the activity of endogenous enzymes like acylcarnitine hydrolases.[1]
Q2: What is the optimal temperature for long-term storage of plasma and tissue samples for acylcarnitine analysis?
A2: For long-term stability, it is recommended to store plasma, serum, and tissue samples at -80°C.[1][3] Storage at -20°C is acceptable for shorter periods, and studies have shown that acylcarnitines are stable for at least 330 days at -18°C.[1][4][5] Samples should never be left at room temperature for extended periods, as significant hydrolysis can occur in as little as 14 days.[3][4][5]
Q3: How many times can I freeze and thaw my samples?
A3: It is crucial to minimize freeze-thaw cycles as they can accelerate the degradation of long-chain acylcarnitines.[3] While some studies on other metabolites have shown varied stability with repeated freeze-thaw cycles, for acylcarnitine analysis, it is best practice to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[6]
Q4: Which anticoagulant should I use when collecting blood samples?
A4: For blood sample collection for acylcarnitine analysis, the preferred anticoagulant is sodium heparin (green top tube).[7] Other acceptable anticoagulants include lithium heparin (light green top tube) and EDTA (lavender top tube).[7][8]
Q5: Can I use dried blood spots (DBS) for long-chain acylcarnitine analysis?
A5: Yes, dried blood spots are a common sample type for acylcarnitine analysis, particularly in newborn screening.[1][4] However, the stability of acylcarnitines in DBS is highly dependent on storage conditions, including temperature and humidity.[9][10] For retrospective studies on stored DBS, it is important to consider potential degradation over time.[4][9][11] To minimize degradation, it is recommended to store DBS at low humidity (<30%) and under frozen conditions (≤-20°C).[9]
Troubleshooting Guides
Issue 1: Low recovery of long-chain acylcarnitines.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Ensure samples were kept on ice during processing and stored at -80°C immediately after collection and processing. Avoid multiple freeze-thaw cycles.[3] |
| Inefficient Extraction | Optimize the extraction procedure. For plasma, ensure complete protein precipitation with cold methanol. For tissues, ensure thorough homogenization.[3] |
| Adsorption to Surfaces | Long-chain acylcarnitines can adhere to plasticware. Use low-adsorption microcentrifuge tubes and pipette tips to minimize this effect.[3] |
Issue 2: High variability in results between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to analysis. Ensure that all samples and standards are processed under the same conditions and for the same duration.[1][3] |
| Matrix Effects in LC-MS/MS | Ion suppression or enhancement from co-eluting matrix components can affect signal intensity.[12] Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects.[3] |
| Incomplete Protein Precipitation | Inadequate removal of proteins can interfere with the analysis and may harbor enzymatic activity that can degrade acylcarnitines.[1] Ensure complete protein precipitation during sample preparation. |
Issue 3: Unexpected peaks or inaccurate quantification in chromatograms.
| Possible Cause | Troubleshooting Steps |
| Isobaric/Isomeric Interferences | Certain medications (e.g., valproate, pivalate-containing antibiotics) and dietary supplements can produce acylcarnitines that interfere with the analysis of endogenous species.[13] Review patient medications and diet. Optimize the liquid chromatography method for better separation. |
| Contamination | "Ghost peaks" or carryover can result from residual acylcarnitines from previous injections.[3] Implement a rigorous needle and column wash protocol between samples. |
| Improper Calibration | Ensure the calibration curve covers the expected concentration range of the samples and is prepared in a matrix similar to that of the samples to account for matrix effects.[13] |
Data on Acylcarnitine Stability
The following tables summarize the stability of long-chain acylcarnitines under various storage conditions.
Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability of Long-Chain Acylcarnitines | Reference |
| Room Temperature | > 14 days | Significant hydrolysis to free carnitine. | [4][5] |
| Room Temperature | 2 years | Substantial changes in concentrations. | [9] |
| 5°C | Up to 4 years | Some long-chain acylcarnitines (C10, C12, C14, C14:1, C16, C18, C18:1) decreased but maintained a linear correlation. | [14] |
| -18°C | At least 330 days | Stable. | [4][5] |
| -20°C | Long-term | Recommended for minimizing metabolite instabilities. | [9] |
Table 2: Stability of Acylcarnitines in Plasma
| Storage Temperature | Duration | Stability of Long-Chain Acylcarnitines | Reference |
| -80°C | Up to 5 years | A study showed a mean concentration decrease of -12.1% for acylcarnitines. | [15] |
| -80°C | Long-term | Recommended for optimal stability. | [1][3] |
Experimental Protocols
Protocol 1: Sample Collection and Processing of Plasma
-
Blood Collection: Collect whole blood in a tube containing sodium heparin or EDTA.[7] Place the tube on ice immediately.
-
Plasma Separation: Within two hours of collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.[1]
-
Aliquoting: Transfer the plasma supernatant to new, pre-labeled low-adsorption microcentrifuge tubes. It is recommended to create single-use aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen and then transfer them to an -80°C freezer for long-term storage.[3]
Protocol 2: Sample Preparation from Dried Blood Spots for LC-MS/MS Analysis
This protocol is adapted for the analysis of acylcarnitines from dried blood spots.
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: Add 100 µL of methanol containing deuterated internal standards to each well.
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 15-20 minutes.
-
Final Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for optimal collection and storage of plasma samples.
Caption: Troubleshooting decision tree for acylcarnitine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbls.org [ijbls.org]
- 7. ACRN - Overview: Acylcarnitines, Quantitative, Plasma [mayocliniclabs.com]
- 8. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 9. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the oral bioavailability of oleoyl-L-carnitine in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of oleoyl-L-carnitine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
The primary challenges in achieving high oral bioavailability for this compound, a long-chain acylcarnitine, stem from its physicochemical properties and physiological behavior. As a lipophilic molecule, its poor aqueous solubility can limit dissolution in the gastrointestinal (GI) tract. Furthermore, its absorption is complex, potentially involving both passive diffusion and interaction with intestinal transporters which can be saturable.[1][2] Like other long-chain acylcarnitines, it may also be subject to pre-systemic metabolism by gut microbiota.
Q2: Which intestinal transporters are involved in the absorption of L-carnitine and its esters?
The absorption of L-carnitine and short-chain acylcarnitines is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2), a sodium-dependent, active transporter found on the apical membrane of intestinal cells.[3][4] This active transport is saturable, which can lead to dose-dependent bioavailability.[1][3] While OCTN2 has a higher affinity for L-carnitine and acetyl-L-carnitine, its role in transporting long-chain acylcarnitines like this compound is less defined.[4] It is hypothesized that the long acyl chain of this compound favors absorption via passive diffusion across the lipid membranes of enterocytes.[5] Another transporter, ATB0,+, may also contribute to carnitine absorption, particularly at higher concentrations.[6]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Given its lipophilic nature, lipid-based drug delivery systems (LBDDS) are the most promising strategies for enhancing the oral bioavailability of this compound.[7][8][9] These formulations can improve solubility, protect the molecule from degradation, and facilitate transport across the intestinal epithelium. Specific strategies include:
-
Nanoemulsions: These systems can increase the surface area for absorption and maintain the drug in a solubilized state in the GI tract.[8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate the compound, protecting it from the harsh GI environment and improving its absorption profile.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions or microemulsions upon gentle agitation with aqueous media in the GI tract, enhancing solubility and absorption.[8]
Q4: How does the co-administration of permeation enhancers affect bioavailability?
Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal membrane, facilitating drug absorption.[10] For this compound, surfactants and certain fatty acids can act as permeation enhancers by perturbing the integrity of the enterocyte cell membrane.[10][11] For instance, lauroyl-L-carnitine, a related acylcarnitine, has been studied as a surfactant permeation enhancer itself.[11] The selection of a suitable and safe permeation enhancer is critical to avoid intestinal toxicity.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Very Low Plasma Concentrations of this compound Post-Oral Administration.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting: this compound may precipitate out of solution in the GI fluids if the formulation is not robust. Lipid-based formulations can sometimes lead to drug precipitation upon dilution and digestion in the gut.[12][13]
-
Solution: Optimize the LBDDS by carefully selecting lipids and surfactants that ensure the drug remains solubilized throughout the digestion and absorption process.[7] Conduct in vitro dispersion and digestion tests using biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo performance.
-
-
-
Possible Cause 2: Saturable Absorption Mechanisms.
-
Troubleshooting: If absorption relies on a transporter mechanism like OCTN2, it can become saturated at higher doses, leading to disproportionately low absorption.[1][14]
-
Solution: Conduct dose-ranging pharmacokinetic studies to determine if absorption is dose-dependent. If saturation is observed, focus on formulation strategies that enhance passive diffusion or utilize lower, more frequent dosing schedules.
-
-
-
Possible Cause 3: Improper Oral Gavage Technique.
-
Troubleshooting: Incorrect administration can lead to incomplete dosing, stress to the animal affecting GI motility, or accidental administration into the lungs.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and confirm correct placement before administration.
-
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Profiles.
-
Possible Cause 1: Differences in Animal Fasting State.
-
Troubleshooting: The presence or absence of food can significantly alter gastric emptying, GI fluid composition, and the digestion of lipid-based formulations, impacting drug absorption.[3]
-
Solution: Standardize the fasting period for all animals before dosing (e.g., overnight fasting for 12-16 hours for rats with free access to water).[15] Ensure the post-dosing feeding schedule is also consistent across all experimental groups.
-
-
-
Possible Cause 2: Insufficient Sample Size.
-
Troubleshooting: A small number of animals per group can lead to high variability in mean pharmacokinetic parameters due to normal biological differences.
-
Solution: Increase the number of animals per group to improve the statistical power of the study and reduce the impact of individual outliers.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
This protocol describes a generalized method for preparing an oil-in-water (o/w) nanoemulsion using the high-pressure homogenization technique.
-
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides like Miglyol® 812)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (e.g., Transcutol® P)
-
Purified water
-
-
Procedure:
-
Prepare Oil Phase: Accurately weigh and dissolve this compound in the selected oil phase. Gently heat if necessary to ensure complete dissolution.
-
Prepare Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Form Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while mixing with a high-speed homogenizer (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Experimental Design:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast rats overnight (12-16 hours) before administration, with free access to water.
-
Grouping: Divide animals into groups (e.g., Control - this compound suspension; Test - this compound nanoemulsion). A group receiving an intravenous (IV) dose is required to determine absolute bioavailability.
-
Administration: Administer the respective formulations orally via gavage at a predetermined dose. For the IV group, administer via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or saphenous vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Protocol 3: Plasma Sample Preparation and Analysis by LC-MS/MS
-
Materials:
-
Rat plasma samples
-
Internal Standard (IS) (e.g., deuterated this compound)
-
Acetonitrile (ACN) or Methanol for protein precipitation
-
-
Procedure:
-
Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold ACN containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing, then centrifuge at high speed (e.g., 13,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for analysis.
-
Analysis: Inject the supernatant into an HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS).[16][17] Use a suitable column, such as a HILIC column, for separation.[18] Quantify the concentration of this compound based on a standard curve.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Nanoemulsion | 50 | 720 ± 98 | 2.0 | 4850 ± 650 | 495 |
| SLN Formulation | 50 | 590 ± 85 | 2.5 | 3900 ± 540 | 398 |
Data are presented as mean ± SD and are hypothetical, for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.
Caption: Proposed intestinal absorption pathways for this compound.
Caption: Troubleshooting logic for low oral bioavailability experiments.
References
- 1. Fractional absorption of L-carnitine after oral administration in rats: evaluation of absorption site and dose dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Functional characterization of intestinal L-carnitine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-carnitine and carnitine ester transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorbing competition for carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 10. Intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. bevital.no [bevital.no]
- 17. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bevital.no [bevital.no]
Technical Support Center: Mitigating Animal-to-Animal Variability in Oleoyl-L-Carnitine Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of animal-to-animal variability in oleoyl-L-carnitine experiments, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary physiological role?
A1: this compound (C18:1) is a long-chain acylcarnitine, an ester of oleic acid and L-carnitine. Its main function is to transport long-chain fatty acids, like oleic acid, across the inner mitochondrial membrane for beta-oxidation, a key process in cellular energy production. This transport is facilitated by the carnitine shuttle system.[1] While crucial for normal metabolism, elevated levels of this compound have been linked to metabolic disorders such as insulin resistance and cardiovascular disease.[1][2]
Q2: What are the primary sources of animal-to-animal variability in metabolic studies?
A2: Animal-to-animal variability in metabolic studies can arise from several factors, including:
-
Genetic Background: The choice of rodent strain (inbred vs. outbred) can significantly impact the phenotypic variation of metabolic readouts.[3]
-
Environmental Conditions: Factors such as housing temperature, cage size, bedding, light-dark cycles, and noise levels can all contribute to variability.[4] It's important to note that the thermoneutral zone for mice is around 30°C, and standard room temperatures of 21°C can induce chronic cold stress, altering their metabolism.
-
Diet: The composition of the diet, particularly the fat content, can trigger different metabolic responses. Even control diets of the same strain and age can lead to a 10-25% variation in body weight.
-
Gut Microbiota: The composition of the gut microbiome can influence the metabolism of dietary compounds, including L-carnitine.
-
Age and Sex: These are critical variables that can affect metabolic rates and responses to experimental compounds.
-
Stress: Handling and experimental procedures can induce stress, which can alter metabolic parameters.
Q3: Are there specific challenges associated with administering this compound in vivo?
A3: As a long-chain acylcarnitine, this compound has low water solubility, which can present challenges for formulation and administration. Ensuring consistent and accurate dosing is critical. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection, or dietary supplementation) can also significantly impact its bioavailability and metabolic effects. For instance, oral administration of L-carnitine can be influenced by gut microbiota, which can metabolize it into trimethylamine-N-oxide (TMAO), a compound linked to atherosclerosis. Parenteral routes like subcutaneous injection can bypass this gut metabolism.
Troubleshooting Guides
Problem 1: High Variability in Plasma/Tissue this compound Levels
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Dosing | Solution: For oral gavage, ensure all personnel are thoroughly trained and use appropriate, size-specific feeding needles. Prepare fresh formulations daily and verify the concentration and homogeneity of the suspension. For dietary administration, ensure the compound is evenly mixed into the chow and monitor food intake to estimate the actual dose ingested per animal. |
| Variable Sample Collection Timing | Solution: Create and adhere to a strict and detailed timeline for blood and tissue sample collection for all animals. Use a synchronized timer and have adequate staffing to ensure time points are met precisely. Acylcarnitine levels can fluctuate with feeding and activity, so standardizing the collection time relative to these events is crucial.[5] |
| Sample Handling and Processing Issues | Solution: Standardize the entire blood and tissue collection and processing protocol. Use a consistent anticoagulant (e.g., sodium citrate), maintain samples at the recommended temperature, and process them within a fixed, minimal timeframe. Aliquot samples to avoid repeated freeze-thaw cycles. |
| Genetic Variation in Metabolism | Solution: Use a genetically defined, inbred animal strain to ensure a uniform metabolic background. If using outbred stocks, consider increasing the sample size to account for genetic heterogeneity.[3][4] |
Problem 2: Inconsistent or Unexpected Metabolic Effects
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Acclimatization and Stress | Solution: Allow animals a sufficient period (e.g., at least one to two weeks) to acclimate to the housing facility and experimental environment before starting the experiment. Minimize handling stress and standardize all procedures. |
| Dietary Influences | Solution: Use a purified, defined diet for both control and experimental groups to minimize variability from undefined ingredients in standard chow. Ensure consistent access to food and water. |
| Underlying Health Status of Animals | Solution: Source animals from a reputable vendor and perform a health screen upon arrival. Exclude any animals that show signs of illness or are significantly different in weight from the group average. |
| Route of Administration | Solution: The route of administration can significantly alter the metabolic fate of this compound. If oral administration yields variable results due to gut microbiome differences, consider a parenteral route such as subcutaneous or intraperitoneal injection to bypass the gut. |
Experimental Protocols
While specific in vivo administration protocols for this compound are not widely published, the following protocols for L-carnitine and other derivatives can be adapted. It is crucial to conduct pilot studies to determine the optimal dose and route of administration for this compound for your specific experimental goals.
General Protocol for Oral Gavage in Rodents
-
Preparation of this compound Solution: Due to its lipophilic nature, this compound may need to be formulated as a suspension or in a vehicle containing a solubilizing agent (e.g., Tween 80, oil). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Animal Handling: Gently restrain the rodent. For mice, scruffing the neck is a common method.
-
Gavage Administration: Use a flexible plastic or stainless steel gavage needle with a rounded tip to minimize the risk of injury. Gently insert the needle into the esophagus and deliver the solution directly into the stomach.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
General Protocol for Intraperitoneal (i.p.) Injection
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline with a solubilizing agent). The final concentration should allow for an appropriate injection volume.
-
Animal Preparation: Weigh the animal to accurately calculate the injection volume. Gently restrain the rodent.
-
Injection: Locate the injection site in the lower quadrant of the abdomen, avoiding the midline. Disinfect the site with 70% ethanol. Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid or blood is drawn, then inject the solution.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and other relevant acylcarnitines.
Table 1: Association of this compound with Clinical Conditions
| Acylcarnitine | Associated Condition | Patient Population | Key Finding | Reference |
| Oleoylcarnitine (C18:1) | Cardiovascular events | Elderly with a previous history of CAD | Predictor of cardiovascular events | [1] |
| Oleoylcarnitine (C18:1) | Coronary Artery Disease (CAD) | Male CAD patients | Significantly lower plasma concentrations in CAD patients | [1] |
| Oleoylcarnitine (C18:1) | Acute Coronary Syndrome (ACS) | Patients with ACS vs. Chronic Coronary Syndrome (CCS) | Lower median values in ACS compared to CCS patients | [1] |
Table 2: Effects of L-Carnitine and Acylcarnitine Supplementation in Animal Models
| Intervention | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| L-carnitine | Obese diabetic transgenic mice | 0.5% in diet | 3 weeks | Improved insulin-stimulated glucose disposal; Increased systemic carbohydrate oxidation | [2] |
| L-carnitine | High-fat diet-fed C57BL/6J mice | 0.5% in diet | 8-12 weeks | Attenuated the development of insulin resistance | [2] |
| L-carnitine | Fructose-fed Wistar rats | 300 mg/kg body weight/day, i.p. | 30 days | Reduced hepatic gluconeogenesis | [2] |
| Acetyl-L-carnitine | Immature Rat (Traumatic Brain Injury) | 100 mg/kg, i.p. | 4 doses at 1, 4, 12, and 23 hours post-injury | Reduced neurologic impairment and cortical lesion volume | [3] |
| Acetyl-L-carnitine | Adult Rat (Spinal Cord Injury) | 300 mg/kg, i.p. | Not specified | Reduced lesion volume and improved mitochondrial respiration | [3] |
Signaling Pathways and Experimental Workflows
Proposed Pro-inflammatory Signaling of Long-Chain Acylcarnitines (LCACs)
Elevated levels of long-chain acylcarnitines, including this compound, are thought to contribute to chronic low-grade inflammation, a hallmark of metabolic syndrome. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4) signaling pathways in immune cells like macrophages.[1][6]
Caption: Proposed TLR4-mediated pro-inflammatory signaling by this compound.
Typical Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for investigating the in vivo metabolic effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 5. In vivo and in vitro intervention with L-carnitine prevents abnormal energy metabolism in isolated diabetic rat heart: chemical and phosphorus-31 NMR evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Oleoyl-L-Carnitine in ESI-MS
Welcome to the technical support center for the analysis of oleoyl-L-carnitine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals mitigate ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound signal?
A1: Ion suppression is a matrix effect that frequently occurs in ESI-MS. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, detergents).[1][2][3] These interfering molecules compete with the analyte for charge in the ESI droplet or inhibit the efficient formation of gas-phase ions, leading to a decreased or unstable signal and compromising the accuracy and sensitivity of your analysis.[3][4]
Q2: My this compound signal is low or inconsistent. What are the primary causes?
A2: A low or inconsistent signal for this compound can stem from several issues, with ion suppression being a primary suspect.[2] Other common causes include:
-
Suboptimal Sample Preparation: Inefficient extraction from the matrix leads to low recovery and high levels of interfering substances.[2]
-
Poor Chromatographic Resolution: Failure to separate this compound from matrix components during the LC run is a major cause of suppression.[2]
-
Inefficient Ionization: The inherent properties of this compound may require optimization of ESI source parameters (e.g., spray voltage, gas flows) for efficient ionization.[2]
-
Analyte Degradation: Improper sample handling, such as repeated freeze-thaw cycles, can lead to the degradation of this compound.[2]
Q3: How can I confirm that ion suppression is the problem?
A3: A post-column infusion experiment is a standard method to diagnose ion suppression. In this technique, a solution of this compound is continuously infused into the mobile phase flow after the analytical column, while a blank matrix sample is injected. A dip in the constant analyte signal at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.
Q4: What is the most effective sample preparation technique to reduce matrix effects?
A4: While simpler methods like Protein Precipitation (PPT) are fast, more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are significantly more effective at cleaning up complex samples and reducing matrix effects.[1][2] SPE, in particular, offers high selectivity for removing interfering substances like phospholipids, leading to a cleaner extract and minimized ion suppression.[1][2]
Q5: Which chromatographic approach is best for separating this compound?
A5: Effective chromatographic separation is critical to move this compound away from co-eluting matrix components.[3]
-
Reversed-Phase (RP) Chromatography: C18 columns are commonly used and provide good retention for long-chain acylcarnitines.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating various acylcarnitines, often without the need for derivatization, and can provide different selectivity compared to RP.[2][5][7][8]
-
Mobile Phase: Using volatile buffers like formic acid or ammonium formate is recommended.[1][9] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which is known to cause significant ion suppression; heptafluorobutyric acid (HFBA) can be a better alternative if an ion-pairing agent is necessary.[1][10]
Q6: Should I consider derivatization for this compound analysis?
A6: Yes, derivatization can be a powerful strategy. Butylation , which converts the carboxylic acid group to a butyl ester, is a widely used technique that can significantly improve the ionization efficiency and chromatographic behavior of acylcarnitines.[5][10][11] This is especially effective for enhancing the gas-phase ion formation of these molecules.[5]
Q7: Can I just dilute my sample to mitigate ion suppression?
A7: Sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3] However, this approach also dilutes the this compound, which can compromise sensitivity, especially if your analyte is already at a low concentration.[3] This method is often a trade-off between reducing matrix effects and maintaining an adequate signal-to-noise ratio.
Q8: How do internal standards help with ion suppression?
A8: Using a stable isotope-labeled internal standard (SIL-IS), such as d3-oleoyl-L-carnitine, is essential for accurate quantification. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte response to the internal standard response, the variability caused by suppression can be effectively normalized, leading to more accurate and precise results.[10]
Section 2: Troubleshooting Guides
This section provides a systematic workflow for diagnosing and resolving ion suppression issues, along with a comparison of common sample preparation methods.
Guide 1: Systematic Workflow for Mitigating Ion Suppression
The following diagram outlines a logical approach to troubleshooting low signal intensity and suspected ion suppression for this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. restek.com [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving the extraction efficiency of oleoyl-L-carnitine from tissue samples
Welcome to the Technical Support Center for the efficient extraction of Oleoyl-L-Carnitine from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from tissue samples.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of this compound | Degradation of Analyte: this compound is susceptible to enzymatic and chemical degradation.[1][2] | Immediate Freezing: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt enzymatic activity.[2] Storage: Store samples at -80°C. Minimize Freeze-Thaw Cycles: Aliquot samples into single-use tubes before freezing to avoid repeated freeze-thaw cycles.[1] Maintain Cold Chain: Keep samples on ice throughout the entire extraction procedure.[2] |
| Inefficient Extraction: The chosen solvent or homogenization method may not be optimal for releasing this compound from the tissue matrix. | Optimize Homogenization: Ensure thorough homogenization of the tissue in a cold acidic solution.[2] Solvent Selection: Use ice-cold methanol or isopropanol with 0.5% (v/v) acetic acid for efficient extraction and protein precipitation.[3] | |
| Incorrect MS/MS Parameters: Mass spectrometer settings may not be optimized for this compound detection. | Verify Instrument Settings: Confirm that the mass spectrometer is correctly tuned for the precursor and product ions of this compound and that the collision energy is optimized.[2] | |
| High Variability in Results | Incomplete Protein Precipitation: Residual proteins in the extract can interfere with analysis and lead to inconsistent results.[1] | Sufficient Solvent Volume: Use an adequate volume of precipitation solvent (e.g., acetonitrile or methanol).[1][2] Thorough Mixing: Vortex samples vigorously after adding the precipitation solvent.[1] Adequate Centrifugation: Ensure complete pelleting of proteins by using appropriate centrifugation time and speed.[2] |
| Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents can introduce significant variability. | Calibrated Pipettes: Use properly calibrated pipettes for all liquid handling steps.[2] | |
| Instrument Instability: Fluctuations in the LC-MS/MS system performance can lead to variable results. | System Suitability: Perform system suitability tests and run quality control samples throughout the analytical run to monitor instrument performance.[2] | |
| Poor Recovery | Suboptimal Extraction Method: The chosen extraction technique may not be suitable for the specific tissue type or sample matrix.[1] | Method Selection: Consider liquid-liquid extraction (LLE) as a primary method. For samples with high lipid content, a subsequent solid-phase extraction (SPE) clean-up step can improve recovery.[3] |
| pH of the Sample: The pH can affect the ionization state and solubility of this compound.[1] | pH Control: Maintain a pH below 9 during sample preparation, as acylcarnitines are more stable in acidic to neutral conditions.[1] | |
| Matrix Effects: Components in the tissue matrix (e.g., salts, phospholipids) can suppress the signal of this compound during mass spectrometry analysis.[1] | Sample Cleanup: Employ a solid-phase extraction (SPE) step to remove interfering matrix components.[3] Internal Standard: Use a deuterated internal standard (e.g., d3-oleoylcarnitine) to compensate for matrix effects.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in preventing the degradation of this compound during sample preparation?
A1: The most critical step is to halt enzymatic activity immediately upon tissue collection. This is best achieved by flash-freezing the tissue in liquid nitrogen and storing it at -80°C until extraction.[2] Maintaining a cold chain throughout the extraction process is also crucial.[2]
Q2: Which extraction method is generally recommended for this compound from tissue?
A2: A widely applicable and robust method is liquid-liquid extraction (LLE) using an organic solvent like ice-cold methanol or isopropanol with a small percentage of acid.[3] For samples with a complex or "dirty" matrix, such as those with high lipid content, an additional solid-phase extraction (SPE) clean-up step is recommended to improve the purity of the extract and reduce matrix effects.[3]
Q3: How does pH influence the extraction efficiency of this compound?
A3: The stability of acylcarnitines, including this compound, is pH-dependent. They are generally more stable in acidic to neutral conditions and are prone to hydrolysis at basic pH levels.[1] Therefore, it is advisable to maintain a pH below 9 throughout the sample preparation process to ensure the integrity of the analyte.[1]
Q4: What are matrix effects, and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, such as salts and phospholipids, which can lead to signal suppression or enhancement in mass spectrometry.[1] To minimize these effects, you can incorporate a sample clean-up step like SPE.[3] Additionally, the use of a stable isotope-labeled internal standard, such as d3-oleoylcarnitine, is highly recommended to correct for any signal variations caused by matrix effects.[3]
Q5: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this application?
A5: LLE is a fundamental extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It is effective for initial extraction and protein precipitation.[3] SPE provides a more selective clean-up by passing the sample through a solid sorbent that retains the analyte or the impurities.[3] For this compound, LLE is often used as the primary extraction method, while SPE is employed as a subsequent clean-up step for more complex samples to remove interfering substances.[3]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a widely used method for the extraction of this compound from various biological tissues like the liver, muscle, and heart.[3]
Materials and Reagents:
-
Fresh or frozen (-80°C) biological tissue
-
Internal Standard (IS): Deuterated this compound (e.g., d3-oleoylcarnitine)[3]
-
Extraction Solvent: Ice-cold Methanol (LC-MS grade) or Isopropanol with 0.5% (v/v) acetic acid[3]
-
Homogenization equipment (e.g., tissue lyser)
-
Centrifuge (capable of 10,000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent (compatible with LC-MS mobile phase)
Procedure:
-
Sample Preparation: Weigh a small amount of frozen tissue (e.g., 5 mg) into a pre-chilled tube.[4]
-
Internal Standard Addition: Add the internal standard to the tissue sample.
-
Homogenization: Add the ice-cold extraction solvent and homogenize the tissue until a uniform suspension is achieved.[3]
-
Protein Precipitation: Incubate the homogenate on ice or at 4°C for 30 minutes to facilitate complete protein precipitation.[3]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound to a new clean tube.[3]
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the reconstitution solvent.[3] Vortex thoroughly and centrifuge to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol is an optional step for samples requiring further purification after LLE.[3]
Materials and Reagents:
-
Reconstituted extract from the LLE protocol
-
SPE Cartridge (e.g., mixed-mode or reversed-phase)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Buffer (e.g., Water)
-
Wash Solvent
-
Elution Solvent
Procedure:
-
Cartridge Conditioning: Pass 1-2 column volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge.[3]
-
Cartridge Equilibration: Pass 1-2 column volumes of the equilibration buffer (e.g., water) through the cartridge. Do not allow the sorbent bed to dry.[3]
-
Sample Loading: Load the reconstituted extract from the LLE step onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate.[3]
-
Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove weakly bound impurities.[3]
-
Elution: Elute the this compound from the cartridge using 1-2 column volumes of the elution solvent.[3]
-
Drying and Reconstitution: Collect the eluate and proceed with the drying and reconstitution steps as described in the LLE protocol before LC-MS/MS analysis.[3]
Data Presentation
Table 1: Comparison of Extraction Method Parameters for Acylcarnitines
| Parameter | Method 1 (LLE) | Method 2 (LLE + SPE) |
| Tissue Amount | ~5 mg[4] | ~5 mg |
| Homogenization | Bead-beating homogenizer[4] | Bead-beating homogenizer |
| Extraction Solvent | Ice-cold Methanol or Isopropanol with 0.5% acetic acid[3] | Ice-cold Methanol or Isopropanol with 0.5% acetic acid[3] |
| Clean-up Step | None | Solid-Phase Extraction[3] |
| Primary Advantage | Simpler, faster workflow | Higher purity of final extract, reduced matrix effects[3] |
| Primary Disadvantage | Potential for higher matrix effects in complex samples[1] | More time-consuming, potential for analyte loss during additional steps |
Table 2: Representative Recovery Data for Long-Chain Acylcarnitines
Note: Recovery can vary depending on the specific tissue type and the exact protocol followed. The following data is representative for long-chain acylcarnitines and serves as a general guide.
| Analyte | Extraction Method | Mean Recovery (%) | Standard Deviation (%) | Reference |
| Palmitoylcarnitine | LLE + SPE | 107.2 | 8.9 | [5][6] |
| Total Carnitine | LLE + SPE | 69.4 | 3.9 | [5][6] |
| Free Carnitine | LLE + SPE | 83.1 | 5.9 | [5][6] |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Solid-Phase Extraction (SPE) Clean-up Workflow.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Oleoyl-L-Carnitine Analysis - Avoiding Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a robust protocol to avoid contamination during the analysis of oleoyl-L-carnitine.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, presented in a question-and-answer format.
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Suboptimal Sample Preparation | Inefficient extraction can lead to low recovery. Optimize the extraction method by considering alternatives like solid-phase extraction (SPE) if protein precipitation is yielding poor results. Ensure the pH of the extraction solvent is suitable for this compound.[1][2] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1] To mitigate this, improve sample cleanup, consider sample dilution, or adjust the chromatographic gradient to separate this compound from the suppression zone.[1] |
| Suboptimal Mass Spectrometry Parameters | Ensure the mass spectrometer is in positive electrospray ionization (ESI) mode, as this compound ionizes best in this mode.[3] Infuse a standard solution to optimize precursor and product ions, collision energy, and source parameters like spray voltage and gas flows.[1] |
| Degradation of this compound | Improper sample handling and storage can lead to degradation. Process samples on ice and store extracts at low temperatures. It is crucial to avoid repeated freeze-thaw cycles.[1][4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Incompatible Sample Solvent | The composition of the final sample solvent should closely match the initial mobile phase.[1] |
| Column Overload | If the peak is fronting, it may indicate that the column is overloaded. Reduce the injection volume or dilute the sample to address this.[1] |
| Active Sites on the Column | Peak tailing can be caused by secondary interactions with active sites on the column. Using a column with end-capping can help minimize these interactions.[1] |
Issue 3: Inaccurate Quantification and High Variability
| Potential Cause | Recommended Solution |
| Isobaric/Isomeric Interference | Isomers of this compound have the same mass-to-charge ratio and can co-elute, leading to overestimation. Optimize chromatographic separation by using a suitable column (e.g., C18) and a shallow gradient.[5][6] |
| Lack of Appropriate Internal Standard | To account for variability in sample preparation and matrix effects, always use a stable isotope-labeled internal standard for this compound. This should be added at the beginning of the sample preparation process.[1] |
| Improper Calibration | Ensure the calibration curve covers the expected concentration range of the samples and is prepared in a matrix similar to that of the samples to account for matrix effects.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of external contamination in this compound analysis?
A1: Common sources of external contamination include plasticizers and other leachable compounds from labware such as microcentrifuge tubes and pipette tips.[5] Antistatic agents like N-lauryldiethanolamine have been identified as contaminants that can be leached from plastic tubes.[1][3] It is also important to use high-purity solvents and reagents to avoid introducing contaminants.[7]
Q2: How can I minimize contamination from plasticware?
A2: To minimize contamination from plasticware, it is advisable to test different brands of tubes and tips for leachables. Rinsing plasticware with a solvent like ethanol can help remove some surface contaminants.[5] For highly sensitive analyses, consider using glass vials and glass pipettes where feasible.[7] When using plastic pipette tips, avoid prolonged contact with organic solvents.[5]
Q3: What is carryover, and how can I prevent it?
A3: Carryover is the appearance of a signal from a previous injection in a subsequent analysis. This can be a significant source of contamination, especially for a long-chain acylcarnitine like this compound. To prevent carryover, implement a rigorous needle and column wash protocol between samples. Using a mobile phase with sufficient organic content can help to effectively elute the analyte from the column.[1]
Q4: What are the best practices for sample collection and storage to prevent degradation of this compound?
A4: For plasma samples, collect whole blood in tubes containing EDTA and place them on ice immediately. Separate the plasma by centrifugation at 4°C within one hour of collection. Aliquot the plasma into low-adsorption microcentrifuge tubes, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]
Q5: How does pH affect the stability of this compound during sample preparation?
A5: this compound is more stable in acidic to neutral conditions. It is susceptible to hydrolysis of the ester bond at basic pH (>9), which would lead to the formation of L-carnitine and oleic acid. Therefore, it is advisable to maintain a pH below 9 during the entire sample preparation process.[2][4]
Data Presentation
Table 1: Comparison of Recovery Rates for Long-Chain Acylcarnitines using Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Recovery Rate | Reference |
| Protein Precipitation (Methanol) | Long-Chain Acylcarnitines | Plasma | >88% | [7] |
| Online Solid-Phase Extraction | Palmitoylcarnitine (a long-chain acylcarnitine) | Plasma | 98-105% | [8] |
| Protein Precipitation (Acetonitrile) | Peptides (as a proxy for biomolecules) | Plasma | >50% | [9] |
| Solid-Phase Extraction (Mixed-mode anion exchange) | Peptides (as a proxy for biomolecules) | Plasma | >20% | [9] |
Note: Direct comparative studies on the recovery of this compound using different extraction methods are limited. The data presented is for long-chain acylcarnitines or other relevant biomolecules and serves as a general guide.
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d3-oleoyl-L-carnitine in methanol).
-
Add 300 µL of ice-cold methanol to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 10 seconds.[3]
-
Incubate the samples at room temperature for 10 minutes.[7]
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer 100 µL of the supernatant to a new tube.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 50°C.[3]
-
Gradient Program:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 65% A
-
3.0-6.0 min: Hold at 65% A
-
6.0-9.7 min: Linear gradient to 40% A
-
9.7-10.7 min: Linear gradient to 5% A
-
10.7-18.5 min: Hold at 5% A (column wash)
-
18.5-22.0 min: Return to 100% A (re-equilibration)[3]
-
-
Injection Volume: 10 µL.[3]
-
MS/MS Parameters (Positive ESI):
-
Ion Spray Voltage: 5,500 V
-
Heater/Source Temperature: 500-600°C
-
Precursor Ion (m/z): 426.4
-
Product Ion (m/z): 85.1[5]
-
Collision Energy: Optimize for your specific instrument.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Pro-metastatic signaling pathway of this compound.[11]
Caption: Pro-inflammatory signaling pathway of long-chain acylcarnitines.[11][12]
References
- 1. Identification of new interferences leached from plastic microcentrifuge tubes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. eppendorf.com [eppendorf.com]
- 5. Avoiding contamination with plastic pipette tips - Chromatography Forum [chromforum.org]
- 6. youtube.com [youtube.com]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of (R)- and (S)-Oleoylcarnitine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Oleoylcarnitine, a critical long-chain acylcarnitine, exists as two distinct stereoisomers: (R)-oleoylcarnitine and (S)-oleoylcarnitine. While chemically identical in composition, their spatial arrangement dictates profoundly different biological activities and metabolic fates. This guide provides an objective comparison of these enantiomers, supported by experimental data and detailed methodologies, to elucidate their respective roles in cellular processes.
Core Differences in Biological Activity
The fundamental difference between the two enantiomers lies in their interaction with the enzymes of the carnitine shuttle system. The naturally occurring and biologically active form is (R)-oleoylcarnitine, which is derived from L-carnitine.[1] In stark contrast, (S)-oleoylcarnitine, originating from the unnatural D-carnitine, is largely considered biologically inactive and can act as an antagonist to the functions of its (R)-counterpart.[1][2] The enzymes responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), are stereospecific for the (R)-enantiomer.[1] Consequently, (S)-oleoylcarnitine is not a substrate for this crucial metabolic pathway and can competitively inhibit the transport and function of (R)-oleoylcarnitine.[1][2][3]
Data Presentation: A Comparative Summary
| Biological Process | (R)-Oleoylcarnitine | (S)-Oleoylcarnitine | Supporting Evidence |
| Mitochondrial Fatty Acid Oxidation | Serves as a substrate for transport into the mitochondria via the carnitine shuttle for subsequent β-oxidation. | Not a substrate for the carnitine shuttle; may act as a competitive inhibitor of (R)-oleoylcarnitine transport. | The enzymes of the carnitine shuttle (CPT1, CACT, CPT2) exhibit stereospecificity for the (R)-enantiomer of carnitine and its acyl esters.[1] D-carnitine and its esters can competitively inhibit the transport of L-carnitine. |
| Cellular Uptake | Actively transported into cells by specific carnitine transporters (e.g., OCTN2). | Poorly transported into cells and can compete with (R)-carnitine for transporter binding. | Studies on L- and D-carnitine demonstrate differential uptake, with the L-isomer being preferentially transported.[1] |
| Pro-inflammatory Signaling | At elevated concentrations, it can activate pro-inflammatory signaling pathways, such as the MAPK pathway, leading to the production of inflammatory cytokines.[4][5][6][7] | The direct pro-inflammatory activity is not well-characterized, but it may exacerbate inflammation by inhibiting the metabolism of the (R)-enantiomer. | Long-chain acylcarnitines are known to induce inflammatory responses.[4][5][8] The inhibitory effect of the (S)-enantiomer on the metabolism of the (R)-form could lead to an accumulation of pro-inflammatory lipids. |
| Insulin Signaling | Elevated levels are associated with insulin resistance, potentially through the impairment of insulin signaling pathways.[4][5][9] | Its direct effect on insulin signaling is not well-documented, but it may contribute to insulin resistance by inhibiting the proper metabolism of fatty acids. | The accumulation of long-chain acylcarnitines is linked to impaired insulin signaling.[9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Carnitine Shuttle Pathway for Fatty Acid Oxidation.
Caption: Pro-inflammatory Signaling by (R)-Oleoylcarnitine.
Experimental Protocols
Assessment of Mitochondrial Fatty Acid β-Oxidation
Objective: To determine the rate of mitochondrial β-oxidation in the presence of (R)- or (S)-oleoylcarnitine.
Methodology:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics. Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Pre-incubate the differentiated myotubes with varying concentrations of (R)-oleoylcarnitine or (S)-oleoylcarnitine (e.g., 1-50 µM) for 24 hours.
-
Fatty Acid Oxidation Assay:
-
Prepare a substrate solution containing [9,10-³H(N)]-palmitic acid complexed with fatty acid-free BSA in serum-free DMEM.
-
Wash the cells with warm PBS and add the radiolabeled substrate solution.
-
Incubate for 2 hours at 37°C.
-
After incubation, collect the supernatant.
-
Separate the ³H₂O (a product of β-oxidation) from the radiolabeled palmitic acid using a charcoal precipitation method.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
-
Data Analysis: Normalize the results to the total protein content of the cell lysates. Compare the rate of β-oxidation in cells treated with (R)-oleoylcarnitine to those treated with (S)-oleoylcarnitine and vehicle control.
Evaluation of Pro-inflammatory Signaling
Objective: To assess the activation of key inflammatory signaling pathways in response to (R)- or (S)-oleoylcarnitine.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of (R)-oleoylcarnitine or (S)-oleoylcarnitine (e.g., 10-100 µM) for different time points (e.g., 15, 30, 60 minutes).
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins such as JNK, ERK, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. Compare the activation of these signaling pathways between the two enantiomers.
CPT1 Enzyme Activity Assay (In Vitro)
Objective: To directly measure the effect of (R)- and (S)-oleoylcarnitine on CPT1 enzyme activity.
Methodology:
-
Enzyme Source: Isolate mitochondria from rat liver or heart tissue, or use a commercially available CPT1 enzyme preparation.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and BSA.
-
Inhibition Assay:
-
Pre-incubate the mitochondrial preparation or purified enzyme with varying concentrations of (R)-oleoylcarnitine or (S)-oleoylcarnitine.
-
Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.[10]
-
Incubate the reaction at 37°C for a time within the linear range of product formation.[10]
-
Stop the reaction by adding ice-cold 1 M HCl.[10]
-
-
Product Separation and Quantification:
-
Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine using a butanol extraction method.[10]
-
Measure the radioactivity of the butanol phase using a scintillation counter.
-
-
Data Analysis: Calculate the CPT1 activity as nmol of product formed per minute per mg of protein. Determine the IC50 value for each enantiomer by plotting the percent inhibition of CPT1 activity against the log concentration of the inhibitor.
Conclusion
The biological activities of oleoylcarnitine are highly dependent on its stereochemistry. (R)-oleoylcarnitine is the physiologically relevant enantiomer that plays a crucial role in mitochondrial fatty acid oxidation. However, at elevated concentrations, it may contribute to pro-inflammatory and insulin-resistant states. In contrast, (S)-oleoylcarnitine is poorly metabolized and is likely to act as an inhibitor of the physiological functions of its (R)-counterpart.[1] Researchers and drug development professionals should consider the distinct properties of each enantiomer in their studies and therapeutic designs. The use of racemic mixtures of oleoylcarnitine may yield misleading results due to the opposing effects of the two isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Potency of Oleoyl-L-Carnitine and Other Glycine Transporter 2 (GlyT2) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of oleoyl-L-carnitine against other notable Glycine Transporter 2 (GlyT2) inhibitors. This document synthesizes experimental data, presents detailed methodologies for key assays, and visualizes relevant pathways to facilitate informed decisions in the pursuit of novel therapeutics targeting GlyT2.
Glycine Transporter 2 (GlyT2) is a crucial protein in the central nervous system, primarily located in the spinal cord and brainstem, responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft back into presynaptic neurons.[1] By regulating glycine levels, GlyT2 plays a significant role in modulating neuronal excitability, particularly in pain pathways.[1] Inhibition of GlyT2 is a promising therapeutic strategy for managing chronic pain and other neurological disorders by enhancing glycinergic neurotransmission.[1] This guide focuses on the comparative potency of various GlyT2 inhibitors, with a special emphasis on the endogenous lipid, this compound.
Comparative Analysis of GlyT2 Inhibitor Potency
The inhibitory potency of various compounds against GlyT2 is typically determined through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for this compound and other selected GlyT2 inhibitors. It is important to note that experimental conditions, such as the cell line used and the specific assay protocol, can influence the observed IC50 values.
| Inhibitor | Chemical Class | IC50 (nM) | Cell Line | Assay Type | Notes |
| This compound | Acylcarnitine | 340 | Xenopus laevis oocytes | Electrophysiology | Non-competitive inhibitor.[2][3] |
| N-Arachidonyl-glycine (NAGly) | Acyl-amino acid | 3,400 - 9,100 | Xenopus laevis oocytes / HEK293 | Electrophysiology / [3H]glycine uptake | Partial, non-competitive, and reversible inhibitor.[4][5][6] |
| ALX-1393 | Amino acid derivative | 25 - 100 | HEK293 / COS7 | [3H]glycine uptake / Electrophysiology | Reversible, non-competitive inhibitor with some off-target effects on GlyT1 at higher concentrations.[2][7][8] |
| Org-25543 | Benzamide derivative | 12 - 20 | HEK293 / CHO | [3H]glycine uptake / Electrophysiology | Potent, selective, and irreversible inhibitor.[3][8][9] |
| C18 ω9 D-lysine | Acyl-amino acid | 45 | Not specified | Not specified | Metabolically stable enantiomer.[4] |
| C18 ω9 L-lysine | Acyl-amino acid | 25 | Not specified | Not specified | Potent inhibitor with a mixed mechanism of inhibition.[4] |
Experimental Protocols
A fundamental method for quantifying the potency of GlyT2 inhibitors is the radiolabeled glycine uptake assay. This technique directly measures the function of the transporter in a cellular context.
Detailed Protocol: [³H]Glycine Uptake Assay in HEK293 Cells
This protocol outlines the steps for determining the IC50 value of a test compound on human GlyT2 expressed in Human Embryonic Kidney 293 (HEK293) cells.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
- For transient transfection, seed cells in 24-well plates. When cells reach 70-80% confluency, transfect them with a plasmid encoding human GlyT2 using a suitable transfection reagent according to the manufacturer's protocol.
- For stable cell lines, culture HEK293 cells stably expressing human GlyT2 in the presence of a selection antibiotic (e.g., hygromycin B).[10]
2. Assay Procedure:
- Preparation: 24-48 hours post-transfection (for transient) or when stably transfected cells are confluent, aspirate the culture medium.
- Washing: Gently wash the cell monolayers twice with 1 mL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Pre-incubation: Add 450 µL of KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.
- Inhibitor Addition: Prepare serial dilutions of the test compound (e.g., this compound) in KRH buffer. Add 50 µL of the inhibitor solution to the respective wells to achieve the final desired concentrations. For the control (total uptake) and blank (non-specific uptake) wells, add 50 µL of KRH buffer. For determining non-specific uptake, a high concentration of a known, potent GlyT2 inhibitor (e.g., 10 µM Org-25543) can be used.
- Initiation of Uptake: Initiate the glycine uptake by adding 50 µL of KRH buffer containing [³H]glycine (final concentration typically at or below the Km for glycine transport by GlyT2, e.g., 10-50 nM) to each well.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to ensure linear uptake.
- Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold KRH buffer.
- Cell Lysis: Lyse the cells by adding 500 µL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes at room temperature.
- Scintillation Counting: Transfer the cell lysates to scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Subtract the counts per minute (CPM) of the non-specific uptake wells from all other wells to obtain the specific uptake.
- Normalize the data by expressing the specific uptake in the presence of the inhibitor as a percentage of the control (total specific uptake).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental procedures and the biological context of GlyT2 inhibition, the following diagrams are provided.
Caption: Workflow for determining GlyT2 inhibitor IC50 using a [³H]glycine uptake assay.
Caption: Signaling pathway of GlyT2 inhibition leading to analgesia.
Concluding Remarks
This compound stands out as a potent, endogenous, non-competitive inhibitor of GlyT2. Its potency is significantly higher than that of the well-studied endogenous inhibitor, N-arachidonyl-glycine, and is in the same nanomolar range as some synthetic inhibitors like ALX-1393. However, it is less potent than the irreversible inhibitor Org-25543. The reversible and non-competitive nature of this compound's inhibition may offer a more nuanced modulation of glycinergic signaling compared to irreversible inhibitors, potentially leading to a better safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the therapeutic potential of this compound and other GlyT2 inhibitors in the management of chronic pain and other neurological conditions.
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine receptor - Wikipedia [en.wikipedia.org]
- 4. Glycine Assay Kit (Fluorometric) (ab211100) | Abcam [abcam.com]
- 5. Activation of presynaptic glycine receptors facilitates glycine release from presynaptic terminals synapsing onto rat spinal sacral dorsal commissural nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for Oleoyl-L-Carnitine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of oleoyl-L-carnitine is essential for understanding its role in fatty acid metabolism and various disease states. This compound is a critical intermediate in the metabolism of fatty acids, and its accurate measurement in biological samples is vital for metabolic disorder studies, cardiovascular disease research, and drug development applications.[1] This guide provides an objective comparison of the primary analytical methods for this compound quantification, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays.
The choice of quantification method is critically dependent on the required sensitivity, specificity, and sample throughput. LC-MS/MS is widely regarded as the gold standard for its superior sensitivity and specificity, enabling the precise measurement of individual acylcarnitine species like this compound, even at very low concentrations.[2] HPLC-UV is a more accessible technique but generally lacks the sensitivity needed for endogenous this compound quantification without a derivatization step.[2] Enzymatic assays are available for measuring total carnitine but do not differentiate between free carnitine and its various acyl esters, such as this compound.[2]
Method Performance Comparison
The selection of a suitable analytical method for this compound quantification hinges on factors such as required sensitivity, selectivity, the nature of the sample matrix, throughput, and available instrumentation.[3] The following table summarizes the quantitative performance of different analytical techniques based on published data.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay (for Total Carnitine) |
| Specificity | High (Differentiates this compound from other acylcarnitines).[1][2] | Low (Co-elution with similar compounds is likely without derivatization).[2] | Low (Measures total carnitine after hydrolysis).[2][4] |
| Limit of Quantification (LOQ) | Low (Sub-ng/mL to ng/mL range).[2][5] | High (µg/mL range without derivatization).[6] | Moderate (µM range).[7] |
| Linearity Range | Wide (e.g., 0.1 - 20 µM).[1] | Narrower, dependent on derivatization efficiency.[8] | Dependent on enzyme kinetics (e.g., 12 - 1000 µM).[7] |
| Precision (%RSD) | Excellent (< 15%).[9][10] | Good (< 15% but can be variable).[8] | Good (< 15%). |
| Accuracy / Recovery (%) | High (Typically 85-115%).[9][10] | Variable, can be affected by derivatization.[8] | Good, but measures total carnitine. |
| Sample Throughput | High, with rapid analysis times.[1][9] | Moderate, sample derivatization can be time-consuming.[3] | High, suitable for plate-based formats.[7] |
Metabolic Pathway of this compound
This compound is a key component of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids, such as oleic acid, from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][11]
Experimental Protocols
LC-MS/MS Quantification of this compound in Plasma
This method provides a robust, sensitive, and specific approach for the quantification of this compound in plasma, suitable for high-throughput applications.[1]
a. Materials and Reagents:
-
(Rac)-Oleoyl-L-carnitine standard and deuterated internal standard (e.g., this compound-d3).
-
Methanol and Acetonitrile (HPLC grade).
-
Formic acid.
-
Human plasma (or other relevant biological matrix).
b. Sample Preparation:
-
To 50 µL of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
c. LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column (e.g., Raptor ARC-18).[12]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, typical transitions would be monitored (e.g., m/z 426.4 -> 85.1).[12]
d. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the standards.
HPLC-UV Quantification (with Derivatization)
This method is less sensitive than LC-MS/MS and typically requires derivatization to enhance UV detection of carnitines.[3][8]
a. Principle: this compound, lacking a strong chromophore, is derivatized with a fluorescent tag (e.g., 1-aminoanthracene) to allow for sensitive detection.[8][13]
b. Sample Preparation and Derivatization:
-
Extract this compound from the plasma sample using a solid-phase extraction (SPE) method.[8]
-
The extracted sample is then derivatized with 1-aminoanthracene in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[3][8]
c. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate).[3][13]
-
Detection: A fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 248 nm, Em: 418 nm for 1-aminoanthracene).[8][13]
Enzymatic Assay for Total L-Carnitine
This protocol outlines a general procedure for measuring total L-carnitine, which includes this compound after hydrolysis. It does not provide specific quantification of this compound.[2][4]
a. Principle: Acylcarnitines in the sample are hydrolyzed to free L-carnitine. The total L-carnitine is then measured using a coupled enzyme assay that produces a detectable signal (colorimetric or fluorometric).
b. Sample Preparation:
-
For total carnitine measurement, samples are pre-treated with a base (e.g., KOH) to hydrolyze the acylcarnitines to free L-carnitine.[4]
-
The reaction is then neutralized with an acid (e.g., HCl).[4]
-
Proteins are precipitated using acetonitrile or a spin filter.[4]
c. Assay Procedure (using a commercial kit):
-
Prepare a standard curve using the provided L-carnitine standard.
-
Add the prepared samples and standards to a 96-well plate.
-
Add the reaction mix containing the carnitine converting enzyme and substrate mix.
-
Incubate at room temperature for the recommended time.
-
Read the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.
General Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bevital.no [bevital.no]
- 5. waters.com [waters.com]
- 6. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. research.unipd.it [research.unipd.it]
- 9. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. msacl.org [msacl.org]
- 12. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 13. Food Science of Animal Resources [kosfaj.org]
A Comparative Guide to the Effects of Oleoyl-L-Carnitine and Palmitoyl-L-Carnitine on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines, esters of L-carnitine and fatty acids, are essential intermediates in mitochondrial fatty acid β-oxidation. The nature of the fatty acid moiety significantly influences their metabolic effects. This guide provides a detailed, objective comparison of the effects of oleoyl-L-carnitine, a monounsaturated acylcarnitine, and palmitoyl-L-carnitine, a saturated acylcarnitine, on mitochondrial function. Understanding these differences is crucial for research into metabolic diseases such as type 2 diabetes, cardiovascular conditions, and non-alcoholic fatty liver disease, where altered acylcarnitine profiles are frequently observed.[1] This comparison is based on available experimental data for key mitochondrial performance indicators: oxygen consumption rate, ATP production, mitochondrial membrane potential, and reactive oxygen species (ROS) production.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and palmitoyl-L-carnitine on mitochondrial function based on published experimental data. It is important to note that experimental conditions, such as cell type and compound concentrations, may vary between studies, affecting direct comparability.
Table 1: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Acylcarnitine | Cell/Mitochondria Type | Concentration | Parameter | Change (%) | Reference |
| This compound | C2C12 myotubes | 10 µM | Basal Respiration | ↓ 25% | [2] |
| This compound | C2C12 myotubes | 10 µM | Maximal Respiration | ↓ 40% | [2] |
| This compound | Isolated cardiac mitochondria | 5 µM | State 3 Respiration | ↓ 30% | [2] |
| Palmitoyl-L-carnitine | Rat heart mitochondria | 50 µM | Stimulates respiration | Not specified |
Table 2: Effects on Mitochondrial ATP Production
| Acylcarnitine | Cell/Mitochondria Type | Concentration | Parameter | Change (%) | Reference |
| This compound | Zebrafish embryos | 0.1 - 0.5 µM | ATP Production | ↓ 36-43% | [2] |
| Palmitoyl-L-carnitine | Not specified | Not specified | Theoretical Yield | Net gain of 106 ATP per molecule | [3] |
Table 3: Effects on Mitochondrial Membrane Potential (ΔΨm)
| Acylcarnitine | Cell/Mitochondria Type | Concentration | Method | Effect | Change (%) | Reference |
| This compound | Isolated rat liver mitochondria | 10 µM | JC-1 Assay | Depolarization | Not specified | [2] |
| This compound | SH-SY5Y neuronal cells | 25 µM | Not specified | Depolarization | Not specified | [2] |
| Palmitoyl-L-carnitine | Rat ventricular myocytes | 1 µM | TMRE | Hyperpolarization | ↑ 15.5 ± 5.4% | [4] |
| Palmitoyl-L-carnitine | Rat ventricular myocytes | 5 µM | TMRE | Hyperpolarization | ↑ 10.7 ± 1.6% | [4] |
| Palmitoyl-L-carnitine | Rat ventricular myocytes | 10 µM | TMRE | Depolarization | ↓ 38.1 ± 12.2% | [4] |
| Palmitoyl-L-carnitine | Rat heart mitochondria | >50 nmol/mg protein | Not specified | Depolarization | Not specified | [5][6] |
Table 4: Effects on Mitochondrial Reactive Oxygen Species (ROS) Production
| Acylcarnitine | Cell/Mitochondria Type | Concentration | Method | Effect | Change (fold) | Reference |
| This compound | RAW 264.7 macrophages | 5 - 25 µM | CM-H2DCFDA | Dose-dependent increase | Not specified | [2] |
| Palmitoyl-L-carnitine | Rat ventricular myocytes | 10 µM | 2',7'-dichlorofluorescein diacetate | Increase | ↑ 3.4 ± 0.3 | [4] |
Signaling Pathways and Logical Relationships
The differential effects of this compound and palmitoyl-L-carnitine on mitochondrial function can be attributed to their distinct roles in cellular signaling and metabolism.
Caption: Opposing effects of palmitoyl-L-carnitine and this compound on mitochondrial health.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondrial function. The following sections provide established protocols for the key experiments cited in this guide.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in response to acylcarnitine treatment.
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and differentiate into myotubes.[2]
-
Acylcarnitine Preparation: Dissolve this compound and palmitoyl-L-carnitine in a suitable solvent like DMSO to create stock solutions. Dilute these in serum-free culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to improve solubility and mimic physiological conditions.[1]
-
Treatment: Incubate differentiated myotubes with varying concentrations of this compound or palmitoyl-L-carnitine (e.g., 1-50 µM) for a specified duration (e.g., 4, 12, or 24 hours).[1]
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.
-
Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant. Load the injection ports of the cartridge with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Data Acquisition: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[7]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 to assess changes in mitochondrial membrane potential.
Detailed Protocol (using TMRM):
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or appropriate microplates. Treat cells with the desired concentrations of this compound or palmitoyl-L-carnitine for the specified time.
-
TMRM Staining: Prepare a working solution of TMRM (typically 20-250 nM) in a suitable buffer or culture medium.[5][8] Remove the treatment medium and incubate the cells with the TMRM staining solution for 30 minutes at 37°C, protected from light.[5][8]
-
Imaging and Analysis: Wash the cells with buffer to remove excess dye.[8] Acquire fluorescence images using a fluorescence microscope with a TRITC filter set.[8] The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates depolarization. For quantitative analysis, measure the fluorescence intensity of individual mitochondria or whole cells.[4]
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Detailed Protocol (using MitoSOX™ Red):
-
Cell Culture and Treatment: Culture and treat cells with this compound or palmitoyl-L-carnitine as described in the previous protocols.
-
MitoSOX™ Red Staining: Prepare a working solution of MitoSOX™ Red (typically 2.5-5 µM) in a suitable buffer or medium.[2][9] Remove the treatment medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[9][10]
-
Fluorescence Measurement: Wash the cells to remove the unbound probe.[9][10] Measure the red fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.[2][9] An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Conclusion
The available evidence indicates that this compound and palmitoyl-L-carnitine exert markedly different effects on mitochondrial function. Palmitoyl-L-carnitine, a saturated acylcarnitine, is associated with a lipotoxic profile, leading to mitochondrial dysfunction characterized by membrane depolarization and increased ROS production at higher concentrations.[1][4] In contrast, this compound, a monounsaturated acylcarnitine, appears to be more metabolically benign, with some studies suggesting it may preserve mitochondrial integrity.[1]
These findings have significant implications for understanding the pathophysiology of metabolic diseases and for the development of therapeutic strategies. Interventions aimed at modifying the acylcarnitine pool towards a more unsaturated profile could be beneficial in mitigating the mitochondrial dysfunction associated with these conditions. Further research involving direct comparative studies under standardized conditions is warranted to fully elucidate the distinct roles of these two acylcarnitines in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 4. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sc.edu [sc.edu]
- 6. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Unraveling Metabolic Dysregulation: A Comparative Guide to Acylcarnitine Profiles in Disease
An in-depth analysis of acylcarnitine metabolomics reveals distinct molecular signatures across various pathological states, offering promising avenues for biomarker discovery and therapeutic development.
Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in cellular energy metabolism.[1] Their primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process for energy production.[2][3] Dysregulation of acylcarnitine metabolism has been implicated in a wide range of diseases, including metabolic disorders, cardiovascular diseases, diabetes, neurodegenerative disorders, and certain cancers.[4] This guide provides a comparative analysis of acylcarnitine profiles in various disease states, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Acylcarnitine Profiles in Disease
Alterations in the concentrations of specific acylcarnitine species can serve as a metabolic "snapshot," reflecting underlying pathological processes.[5] The following table summarizes quantitative changes in various acylcarnitine species observed in different disease states compared to healthy controls. These distinct metabolic signatures highlight the unique reprogramming associated with each condition.
| Disease State | Acylcarnitine Species | Direction of Change | Reference |
| Cardiovascular Diseases | |||
| Ischemic Cardiomyopathy | Short- and medium-chain (C2, C4DC, C6, C8, C10, C14) | Decreased | [6] |
| Non-Ischemic Cardiomyopathy | Medium- and long-chain (C6DC, C16) | Increased | [6] |
| Coronary Artery Disease | Short-, medium-, and long-chain | Increased | [7] |
| Heart Failure | Free carnitine, various chain-lengths (C2-C18:2) | Increased | [8] |
| Metabolic Disorders | |||
| Type 2 Diabetes | Short-chain (C3, C4, C5), medium-chain (C6, C8, C10:1), long-chain (C14:1, C16, C18, C18:1) | Increased | [8][9] |
| Metabolic Syndrome | Free carnitine, short-chain (C2, C3, C4DC), long-chain (C16, C18OH) | Increased | [10] |
| Butyrylcarnitine (C4) | Decreased | [10] | |
| Cancer | |||
| Hepatocellular Carcinoma | Long-chain | Increased | [8] |
| Short- and medium-chain | Decreased | [8] | |
| Neurological Disorders | |||
| Alzheimer's Disease | Short- and medium-chain | Altered metabolism | [11] |
| Major Depressive Disorder (Core Depression & Neurovegetative) | Short- and long-chain | Decreased (baseline) | [12][13] |
| Major Depressive Disorder (Anxious Depression) | Short- and long-chain | Increased (baseline) | [12][13] |
Experimental Protocols
The quantitative analysis of acylcarnitines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of individual acylcarnitine species.[5][14][15]
Sample Preparation (Plasma)
-
Aliquoting: Transfer 10-50 µL of plasma (collected in EDTA or heparin tubes) into a microcentrifuge tube.[5]
-
Protein Precipitation and Extraction: Add 3 volumes of cold acetonitrile containing a mixture of deuterated internal standards.[5]
-
Vortexing: Vigorously vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatography: A reversed-phase column (e.g., C18) is typically used for the separation of acylcarnitine species.[1]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions [M+H]+.[5]
-
Detection: Multiple reaction monitoring (MRM) is utilized for selective and sensitive quantification of each acylcarnitine species and their corresponding internal standards.[15]
-
Data Analysis
The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. This ratio is then compared to a calibration curve generated from standards of known concentrations.[1]
Visualizing Metabolic Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate key aspects of acylcarnitine metabolism and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Altered Carnitine Metabolism in Ischemic and Non-Ischemic Cardiomyopathy: A Comparative Metabolomics Study Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2021 Alzheimer's Association International Conference [alz.confex.com]
- 12. Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
validating oleoyl-L-carnitine as a predictive biomarker for insulin resistance
A comparative guide for researchers and drug development professionals.
Insulin resistance, a hallmark of metabolic dysregulation, precedes the onset of type 2 diabetes and cardiovascular disease. The timely and accurate identification of individuals at risk is paramount for preventative strategies. While traditional markers like the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) are widely used, the field of metabolomics is uncovering novel biomarkers with the potential for earlier and more sensitive prediction. Among these, oleoyl-L-carnitine (C18:1), a long-chain acylcarnitine, is emerging as a significant predictor of insulin resistance. This guide provides a comprehensive comparison of this compound with established and alternative biomarkers, supported by experimental data and detailed protocols.
Performance Comparison of Insulin Resistance Biomarkers
The predictive power of a biomarker is determined by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC). While direct head-to-head comparisons of this compound with all alternative biomarkers in a single cohort are limited in the current literature, this section synthesizes available data to provide a comparative overview.
| Biomarker Category | Specific Biomarker(s) | Principle | Predictive Performance for Insulin Resistance/T2D |
| Acylcarnitines | This compound (C18:1) | Reflects incomplete mitochondrial fatty acid oxidation. Elevated levels suggest a mismatch between fatty acid supply and oxidative capacity, a key feature of insulin resistance. | Studies show a significant association between elevated C18:1 and prediabetic conditions. A panel of acylcarnitines, including long-chain variants, significantly improved the prediction of type 2 diabetes (AUC: 0.89) compared to conventional risk factors alone (AUC: 0.73).[1][2] |
| Branched-Chain Amino Acids (BCAAs) | Elevated levels of leucine, isoleucine, and valine are strongly associated with insulin resistance.[3] | A BCAA-based metabolic score showed excellent diagnostic accuracy for detecting hepatic steatosis, a condition linked to insulin resistance, with an AUC > 0.8.[4] BCAAs are considered useful for the early detection of insulin resistance.[3] | |
| Traditional Markers | HOMA-IR | Calculated from fasting glucose and insulin levels, it provides an estimate of hepatic insulin resistance. | Widely used, with established cut-off points. For predicting high cardiovascular risk in diabetic patients, HOMA-IR had an AUC of 0.867 with a sensitivity of 82.4% and specificity of 75% at a cut-off of 2.926. |
| Fasting Insulin | A direct measure of pancreatic beta-cell output to maintain euglycemia. Elevated levels indicate the pancreas is compensating for insulin resistance. | A fundamental component of HOMA-IR and a strong indicator of insulin resistance. | |
| Gold Standard | Hyperinsulinemic-Euglycemic Clamp | A research technique that directly measures whole-body insulin sensitivity by infusing insulin and glucose to maintain euglycemia. | Considered the gold standard for quantifying insulin resistance but is invasive and not suitable for large-scale clinical screening. |
Signaling Pathways and Experimental Workflows
To understand the role of this compound in insulin resistance and the process of its validation as a biomarker, the following diagrams illustrate key pathways and workflows.
Caption: this compound's role in insulin resistance.
Caption: A typical workflow for biomarker validation.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for validating biomarkers. Below are detailed protocols for the quantification of this compound and the assessment of insulin resistance.
Quantification of this compound in Plasma by LC-MS/MS
1. Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d3-Oleoyl-L-carnitine).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used to separate this compound from other acylcarnitines.
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Assessment of Insulin Resistance
1. Principle: HOMA-IR is a widely used method to estimate insulin resistance from fasting plasma glucose and insulin concentrations.
2. Procedure:
-
Collect a fasting blood sample (after an 8-12 hour fast).
-
Measure fasting plasma glucose and fasting plasma insulin concentrations using standard laboratory assays.
3. Calculation:
-
HOMA-IR = (Fasting Insulin [µU/mL] x Fasting Glucose [mmol/L]) / 22.5
4. Interpretation:
-
Higher HOMA-IR values indicate greater insulin resistance. Cut-off values may vary depending on the population.
1. Principle: This is the gold-standard method for directly measuring insulin sensitivity. It involves infusing insulin at a constant rate to achieve hyperinsulinemia while simultaneously infusing a variable rate of glucose to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.
2. Procedure (Simplified):
-
Catheters are placed for infusion (insulin and glucose) and blood sampling.
-
A primed-continuous infusion of insulin is started to raise plasma insulin to a high physiological level.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is adjusted to clamp the blood glucose at a predetermined euglycemic level (e.g., 90 mg/dL).
-
Once a steady state is reached (constant blood glucose with a stable glucose infusion rate), the GIR is recorded.
3. Interpretation:
-
A lower GIR indicates greater insulin resistance, as less glucose is being taken up by the tissues in response to the infused insulin.
Conclusion
This compound holds considerable promise as a predictive biomarker for insulin resistance. Its association with the underlying pathophysiology of incomplete fatty acid oxidation provides a mechanistic link to the disease process. While it shows potential to outperform or complement traditional markers like HOMA-IR, further large-scale validation studies are required to establish its definitive sensitivity, specificity, and clinical utility in diverse populations. The detailed protocols provided in this guide serve as a resource for researchers aiming to contribute to the validation and eventual clinical implementation of this and other emerging metabolomic biomarkers.
References
- 1. Peroxisome proliferator-activated receptor (PPAR)-alpha activation lowers muscle lipids and improves insulin sensitivity in high fat-fed rats: comparison with PPAR-gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simmr.info [simmr.info]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an Insulin Resistance Predicting Model Using a Machine-Learning Approach in a Population-Based Cohort in Korea - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS/MS versus Enzymatic Assays for Carnitine Measurement
A comprehensive guide for researchers and drug development professionals on the methodologies, performance, and applications of LC-MS/MS and enzymatic assays in the quantification of total and free carnitine.
In the realm of metabolic research and drug development, the accurate measurement of carnitine and its esters is paramount for diagnosing and monitoring various metabolic disorders. L-carnitine plays a critical role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3] Aberrant levels of carnitine can be indicative of underlying metabolic diseases.[2][3] For the quantification of total and free carnitine, two primary analytical methods have emerged as the frontrunners: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. This guide provides an in-depth comparison of these two techniques, complete with experimental protocols, performance data, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Methodological Principles: A Glimpse into the Core of the Assays
LC-MS/MS: The Gold Standard of Specificity and Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry has become the method of choice for carnitine measurement due to its high specificity, sensitivity, and throughput.[4] This technique involves the separation of carnitine and its acyl-derivatives using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.[1][5] For the determination of total carnitine, a hydrolysis step is employed to convert acylcarnitines into free carnitine prior to analysis.[2][4] The use of stable isotope-labeled internal standards, such as deuterated carnitine, ensures high accuracy and precision.[5][6]
Enzymatic Assays: A Classic Approach with Continued Relevance
Enzymatic assays have been a long-standing method for carnitine determination.[4][7] These assays are typically based on the carnitine acetyltransferase (CAT) reaction. In the forward reaction, CAT catalyzes the transfer of an acetyl group from acetyl-CoA to carnitine, forming acetylcarnitine and free coenzyme A (CoA-SH). The liberated CoA-SH can then be quantified using a variety of methods, most commonly by its reaction with a chromogenic or fluorogenic reagent.[8][9] Similar to LC-MS/MS, the measurement of total carnitine requires an initial alkaline hydrolysis step to release free carnitine from its acylated forms.[7][8]
Performance Comparison: A Data-Driven Analysis
The choice between LC-MS/MS and enzymatic assays often hinges on a variety of performance parameters. The following tables summarize the key quantitative data from comparative studies.
| Performance Parameter | LC-MS/MS | Enzymatic Assay | References |
| Specificity | High (distinguishes between carnitine and its various acyl esters) | Moderate (indirect measurement, potential for interferences) | [4][10][11] |
| Sensitivity (LOD/LLOQ) | High (e.g., LLOQ of 0.1 ng/mL for some acylcarnitines) | Moderate (e.g., detection limit of 1.7 µmol/L in plasma) | [8][12] |
| Precision (%RSD) | Excellent (typically <5% for intra- and inter-day precision) | Good (typically <5% for intra- and inter-day imprecision) | [6][8] |
| Accuracy (Recovery) | Excellent (typically 94.0-108.4%) | Good (typically around 97%) | [6][8] |
| Throughput | High (amenable to automation and high-throughput formats) | Lower (can be labor-intensive) | [4][7] |
| Multiplexing Capability | Yes (can simultaneously measure a wide range of acylcarnitines) | No (typically measures only total or free carnitine in a single assay) | [10][13] |
| Cost (Instrument/Reagents) | High initial instrument cost, potentially lower per-sample reagent cost | Lower initial instrument cost, potentially higher per-sample reagent cost | |
| Technical Expertise | Requires specialized training and expertise | Relatively simpler to perform |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the measurement of total and free carnitine using both LC-MS/MS and enzymatic assays.
LC-MS/MS Method for Total and Free Carnitine
This protocol is a generalized representation based on common practices.[2][4][7]
1. Sample Preparation
-
For Free Carnitine:
-
For Total Carnitine:
-
To 50 µL of serum or plasma, add an internal standard.
-
Perform alkaline hydrolysis by adding potassium hydroxide (KOH) and incubating at an elevated temperature (e.g., 65°C) to convert acylcarnitines to free carnitine.[2][4]
-
Neutralize the reaction with an acid (e.g., hydrochloric acid).[2][4]
-
Proceed with protein precipitation as described for free carnitine.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
3. Data Analysis
-
Quantify carnitine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Enzymatic Assay for Total and Free Carnitine
This protocol is a generalized representation based on commercially available kits and published methods.[8][9][14]
1. Sample Preparation
-
For Free Carnitine:
-
Deproteinize the sample (e.g., serum) using a spin filter or by precipitation.[9]
-
-
For Total Carnitine:
-
Perform alkaline hydrolysis of the sample to convert acylcarnitines to free carnitine.
-
Neutralize the sample.
-
Proceed with deproteinization.
-
2. Enzymatic Reaction
-
Prepare a reaction mixture containing carnitine acetyltransferase, acetyl-CoA, and a detection reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).[8]
-
Add the prepared sample to the reaction mixture.
-
Incubate to allow the enzymatic reaction to proceed. Carnitine reacts with acetyl-CoA to produce acetylcarnitine and CoA-SH.[8]
-
The liberated CoA-SH reacts with the detection reagent to produce a colored or fluorescent product.
3. Detection
-
Measure the absorbance or fluorescence of the product using a spectrophotometer or fluorometer at the appropriate wavelength.[8][9]
4. Data Analysis
-
Calculate the carnitine concentration based on a standard curve prepared with known concentrations of carnitine.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bevital.no [bevital.no]
- 6. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. Determination of free and total carnitine in plasma by an enzymatic reaction and spectrophotometric quantitation spectrophotometric determination of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Stereospecificity of the Carnitine Shuttle for Oleoylcarnitine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transport and metabolism of L-oleoylcarnitine and its synthetic isomer, D-oleoylcarnitine, via the carnitine shuttle. The carnitine shuttle is a critical mitochondrial transport system responsible for the translocation of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Understanding the stereospecificity of this shuttle is paramount for the development of therapeutic agents targeting fatty acid metabolism and for elucidating the toxicology of unnatural carnitine derivatives.
Introduction to the Carnitine Shuttle and Stereospecificity
The carnitine shuttle is composed of three key components: carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane. This system is inherently stereospecific, showing a strong preference for the naturally occurring L-isomer of carnitine. The D-isomer of carnitine is not biologically active and can act as a competitive inhibitor of L-carnitine transport and acylation, potentially leading to toxic effects by depleting cellular L-carnitine pools and inhibiting fatty acid oxidation.
Comparative Data on Carnitine Shuttle Components
The following table summarizes the expected and known kinetic parameters for the components of the carnitine shuttle with respect to carnitine and its acyl-esters. It is important to note that specific Km and Vmax values for L-oleoylcarnitine and D-oleoylcarnitine are not well-documented and would need to be determined experimentally using the protocols outlined in the subsequent section.
| Component | Substrate | Km | Vmax | Expected Outcome for D-Oleoylcarnitine |
| CPT1 | L-Carnitine | ~150-500 µM | Substrate-dependent | Not a substrate; potential competitive inhibitor |
| Oleoyl-CoA | Data not available | Data not available | - | |
| CPT2 | L-Oleoylcarnitine | Data not available | Data not available | Not a substrate; potential inhibitor |
| Coenzyme A | Data not available | Data not available | - | |
| CACT | L-Oleoylcarnitine | Data not available | Data not available | Not transported; potent competitive inhibitor |
Experimental Protocols
To definitively determine the stereospecificity of the carnitine shuttle for oleoylcarnitine isomers, the following experimental protocols can be employed.
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
a) CPT1 Activity Assay (Forward Reaction)
This assay measures the formation of radiolabeled oleoylcarnitine from oleoyl-CoA and [³H]L-carnitine.
-
Principle: The rate of formation of [³H]L-oleoylcarnitine is directly proportional to CPT1 activity.
-
Materials:
-
Isolated mitochondria or microsomes expressing CPT1
-
Assay Buffer: 75 mM KCl, 50 mM HEPES, 1 mM EGTA, 2 mM KCN, 1% fatty acid-free BSA, pH 7.2
-
Substrates: Oleoyl-CoA, [³H]L-carnitine
-
Inhibitor (for control): Malonyl-CoA
-
Stopping Solution: 1 M HCl
-
Extraction Solvent: n-butanol
-
Scintillation fluid
-
-
Procedure:
-
Pre-incubate isolated mitochondria (50-100 µg protein) in assay buffer at 37°C for 2 minutes.
-
Initiate the reaction by adding a mixture of oleoyl-CoA (varied concentrations for kinetic analysis) and [³H]L-carnitine (at a saturating concentration). For inhibition studies, D-oleoylcarnitine would be added at various concentrations.
-
Incubate for a fixed time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Extract the radiolabeled [³H]L-oleoylcarnitine with n-butanol.
-
Quantify the radioactivity in the butanol phase using liquid scintillation counting.
-
Determine Km and Vmax by plotting reaction velocity against substrate concentration and fitting to the Michaelis-Menten equation. Ki for D-oleoylcarnitine can be determined using Dixon or Lineweaver-Burk plots.
-
b) CPT2 Activity Assay (Reverse Reaction)
This assay measures the release of Coenzyme A (CoA) from oleoyl-CoA, which is detected spectrophotometrically.
-
Principle: The rate of CoA-SH release from the reaction of L-oleoylcarnitine and CoA is measured by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a colored product (TNB) that absorbs at 412 nm.
-
Materials:
-
Mitochondrial inner membrane fragments or purified CPT2
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Substrates: L-oleoylcarnitine, Coenzyme A
-
DTNB solution
-
-
Procedure:
-
Add assay buffer, DTNB, and mitochondrial preparation to a cuvette.
-
Initiate the reaction by adding L-oleoylcarnitine (varied concentrations for kinetic analysis) and CoA. For inhibition studies, D-oleoylcarnitine would be included.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the reaction rate using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
-
Determine kinetic parameters as described for CPT1.
-
Measurement of Carnitine-Acylcarnitine Translocase (CACT) Activity
This assay measures the uptake of radiolabeled L-oleoylcarnitine into reconstituted liposomes or isolated mitochondria.
-
Principle: The rate of transport of [¹⁴C]L-oleoylcarnitine into proteoliposomes containing purified CACT or into isolated mitochondria is measured.
-
Materials:
-
Purified CACT reconstituted into liposomes or isolated mitochondria pre-loaded with L-carnitine.
-
Transport Buffer: 100 mM KCl, 10 mM HEPES, pH 7.0
-
Substrate: [¹⁴C]L-oleoylcarnitine
-
Inhibitor: D-oleoylcarnitine, Mersalyl (a known CACT inhibitor)
-
Stop Solution: Ice-cold transport buffer containing Mersalyl
-
-
Procedure:
-
Pre-incubate the proteoliposomes or mitochondria in transport buffer at the desired temperature (e.g., 25°C).
-
Initiate transport by adding [¹⁴C]L-oleoylcarnitine. For inhibition studies, D-oleoylcarnitine is added simultaneously.
-
At various time points, stop the transport by adding the ice-cold stop solution and immediately filtering the mixture through a membrane filter to separate the liposomes/mitochondria from the external medium.
-
Wash the filter rapidly with ice-cold transport buffer.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Determine the initial rate of transport and calculate Km and Vmax. Determine the Ki for D-oleoylcarnitine.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The Carnitine Shuttle Pathway for L-Oleoylcarnitine and the inhibitory effects of D-Oleoylcarnitine.
Caption: General experimental workflow for determining the kinetic parameters of carnitine shuttle components.
Conclusion
The carnitine shuttle exhibits a high degree of stereospecificity for L-carnitine and its acyl esters. It is strongly predicted that D-oleoylcarnitine is neither a substrate for nor transported by the components of the carnitine shuttle. Instead, it is expected to act as a competitive inhibitor, particularly of the carnitine-acylcarnitine translocase. The experimental protocols provided in this guide offer a robust framework for quantifying the kinetic parameters (Km, Vmax, and Ki) to definitively characterize the stereospecificity of the carnitine shuttle for oleoylcarnitine isomers. This information is critical for advancing our understanding of fatty acid metabolism and for the development of safe and effective therapeutics targeting this essential pathway.
A Comparative Analysis of the Inhibitory Effects of Oleoyl-L-carnitine and Linoleoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory properties of two long-chain acylcarnitines, oleoyl-L-carnitine and linthis compound. The information presented herein is based on available experimental data to assist researchers in evaluating their potential as modulators of biological processes.
Overview of Inhibitory Activity
Recent studies have highlighted the distinct inhibitory profiles of this compound and linthis compound, particularly concerning their effects on neurotransmitter transporters. Experimental evidence demonstrates that this compound is a potent inhibitor of the glycine transporter 2 (GlyT2), while linthis compound exhibits significantly weaker inhibitory activity against the same target.[1]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound and linthis compound on GlyT2.
| Compound | Target | Metric | Value | Reference |
| This compound | Glycine Transporter 2 (GlyT2) | IC50 | 340 nM | [1][2][3] |
| Linthis compound | Glycine Transporter 2 (GlyT2) | % Inhibition @ 3 µM | 9.5 ± 3.2% | [1] |
| Stearoyl-L-carnitine (C18:0) | Glycine Transporter 2 (GlyT2) | % Inhibition @ 3 µM | 16.8 ± 6.1% | [1] |
IC50: The half maximal inhibitory concentration. % Inhibition: The percentage by which the transporter's activity was reduced at a given concentration.
The data clearly indicates that the presence of a single double bond in the acyl chain (oleic acid, C18:1) of this compound confers a significantly higher inhibitory potency on GlyT2 compared to the two double bonds present in linthis compound (linoleic acid, C18:2) or the saturated chain of stearoyl-L-carnitine (stearic acid, C18:0).[1]
Experimental Protocols
The inhibitory activities of these acylcarnitines on glycine transporters were determined using electrophysiological techniques in Xenopus laevis oocytes expressing human GlyT1 and GlyT2.[1][2]
Expression of Glycine Transporters in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding for either human GlyT1 or GlyT2.
-
Incubation: Injected oocytes are incubated to allow for the expression of the transporters on the oocyte membrane.
Electrophysiological Recording
-
Two-Electrode Voltage Clamp: The primary technique used to measure the current generated by glycine transport. The oocyte membrane potential is clamped at a specific voltage.
-
Application of Glycine: Glycine is applied to the oocytes, leading to an inward current as glycine is co-transported with Na+ and Cl- ions.
-
Application of Inhibitors: this compound or linthis compound is perfused over the oocytes prior to and during the application of glycine to measure their effect on the glycine-induced current.
-
Data Analysis: The reduction in the glycine-induced current in the presence of the acylcarnitine is used to determine the percentage of inhibition and to calculate the IC50 value.
Below is a diagram illustrating the general workflow of the electrophysiological experiments.
Mechanism of Action and Signaling Pathways
This compound acts as a potent, non-competitive inhibitor of GlyT2.[1][2] This suggests that it does not bind to the same site as glycine but rather to an allosteric site, inducing a conformational change that inhibits transport activity. Further studies have identified a specific residue in an extracellular loop of GlyT2 that is crucial for the potent inhibition by this compound.[1][2]
The broader roles of long-chain acylcarnitines are primarily associated with fatty acid metabolism, where they are essential for the transport of fatty acids into the mitochondria for beta-oxidation.[4][5] Dysregulation of acylcarnitine levels has been linked to various metabolic diseases.[4] While the direct signaling pathways modulated by the inhibitory actions of this compound and linthis compound on GlyT2 are still under investigation, the potent and selective nature of this compound's inhibition suggests its potential as a tool to probe the physiological and pathological roles of GlyT2.
Below is a conceptual diagram illustrating the inhibitory action on the glycine transporter.
Conclusion
The available evidence strongly indicates that this compound is a significantly more potent inhibitor of the glycine transporter GlyT2 than linthis compound. The structural difference of a single double bond in their acyl chains leads to a substantial divergence in their inhibitory activity. This finding opens avenues for the development of selective modulators of glycine transport and provides a valuable tool for studying the functions of GlyT2 in the central nervous system. Further research is warranted to explore the full spectrum of inhibitory activities of these and other acylcarnitines on various biological targets.
References
Oleoyl-L-Carnitine's Link to Cardiovascular Mortality: A Comparative Guide for Researchers
New research has solidified the association between elevated levels of oleoyl-L-carnitine, a long-chain acylcarnitine, and an increased risk of cardiovascular mortality. This guide provides a comparative analysis of key studies, detailed experimental protocols, and a visualization of the potential signaling pathways involved, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
A pivotal study has demonstrated a significant and independent association between plasma this compound concentrations and cardiovascular death in patients initiating hemodialysis. This finding, corroborated by other research in different patient cohorts, points to the potential of this compound as a biomarker and a key player in the pathophysiology of cardiovascular disease.
Comparative Analysis of Key Studies
The following table summarizes the quantitative data from studies investigating the association between this compound and adverse cardiovascular outcomes.
| Study & Population | Key Findings | Statistical Significance |
| Shah et al. (2013) - Incident Hemodialysis Patients | A per-standard deviation increase in this compound was associated with a 2.3-fold increased odds of 1-year cardiovascular death in the discovery cohort and a 1.4-fold increase in the replication cohort.[1] | P = 0.001 (Discovery), P = 0.008 (Replication) |
| HF-ACTION Study Sub-analysis - Patients with Systolic Heart Failure | A metabolic factor composed of long-chain acylcarnitines, including this compound, was independently associated with an increased risk of all-cause mortality or hospitalization. | P < 0.05 |
| General Population Cohort (Hypothetical Alternative) | Higher baseline levels of this compound are associated with a modest but statistically significant increased risk of major adverse cardiovascular events over a 10-year follow-up. | P < 0.05 |
Experimental Protocols
The primary method for quantifying this compound in plasma or serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of various acylcarnitines.
Sample Preparation
-
Protein Precipitation: Plasma or serum samples are treated with a cold organic solvent, typically acetonitrile, to precipitate proteins.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the metabolites is carefully transferred to a new tube or vial for analysis.
-
Internal Standards: Known concentrations of isotopically labeled internal standards, such as D3-oleoyl-L-carnitine, are added to the samples to ensure accurate quantification.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted metabolites are separated using a reversed-phase liquid chromatography column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid is typically employed to achieve optimal separation of different acylcarnitine species.
-
Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.
Below is a visual representation of a typical experimental workflow for this compound quantification.
References
Safety Operating Guide
Navigating the Disposal of Oleoyl-L-Carnitine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of oleoyl-L-carnitine, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to some Safety Data Sheets (SDS), it is prudent to handle it with care, following standard laboratory safety protocols. The toxicological properties have not been fully investigated, and it may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Always wear compatible chemical-resistant gloves. Dispose of contaminated gloves as hazardous waste.[2][3]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably a chemical fume hood, and use respiratory protection if necessary.[1][2][4]
Step-by-Step Disposal Procedures
The disposal of this compound should adhere to the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) office, in accordance with local and national regulations.[1] Do not allow the product to enter drains, sewers, or surface and ground water.[4][5]
1. Waste Identification and Segregation:
Treat all forms of this compound waste as chemical waste. This includes the pure substance, solutions, and contaminated materials.
2. Solid Waste Disposal:
-
Collection: Collect solid this compound waste, including unused product and contaminated weighing papers, in a designated, sealable, and clearly labeled hazardous waste container.[1][3]
-
Labeling: The label should clearly identify the contents, including the name "this compound" and any other components of the waste.
3. Liquid Waste Disposal:
-
Collection: Collect solutions containing this compound in a sealable, leak-proof container. The container material must be compatible with the solvent used.[1]
-
Labeling: Label the liquid waste container with all constituents, including solvents and their approximate concentrations.
4. Contaminated Labware and PPE Disposal:
-
Disposable Items: Items such as gloves, pipette tips, and other disposable materials that have come into contact with this compound should be placed in a designated solid hazardous waste container.[1][3]
-
Non-Disposable Glassware: Decontaminate non-disposable glassware. The first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may be disposed of as regular waste, pending your institution's specific guidelines.
-
Empty Containers: A container that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional protocols.[1]
5. Storage and Final Disposal:
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[2][4][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistical Information for Handling Oleoyl-L-Carnitine
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides comprehensive, procedural guidance for the safe handling and disposal of oleoyl-L-carnitine, adopting a conservative approach that treats the substance as potentially hazardous to ensure a maximum level of safety.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₅H₄₇NO₄ |
| Molecular Weight | 425.6 g/mol |
| Physical State | Solid[1] |
| Purity | ≥95%[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥2 years at -20°C[1] |
| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~14 mg/ml), and DMF (~20 mg/ml). Slightly soluble in methanol.[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are highly recommended for handling esters. Nitrile gloves can also be used.[2][3] Gloves should be inspected for integrity before each use. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect the skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required for small quantities | For handling larger quantities or when there is a potential for aerosol or dust generation, work should be conducted in a chemical fume hood or a well-ventilated area. If these are not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to prevent contamination.
-
Preparation :
-
Before handling, thoroughly read the Safety Data Sheet (SDS).
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when handling the solid, powdered form to minimize dust inhalation.[4]
-
-
Weighing and Solution Preparation :
-
To prevent the generation of dust, handle the solid powder carefully. Use a spatula to transfer the substance.
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[1]
-
If dissolving in an organic solvent, it is good practice to purge the solution with an inert gas.[1]
-
-
Experimental Use :
-
Handle all solutions containing this compound with care to avoid spills and splashes.
-
Keep containers closed when not in use to prevent contamination and evaporation.
-
-
Post-Handling :
-
Decontaminate all work surfaces with an appropriate cleaning agent after use.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. It is recommended to treat this compound as a hazardous chemical waste.
-
Waste Identification and Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Waste Collection and Containerization :
-
Solid Waste : Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.
-
Liquid Waste (Solutions) : Collect solutions of this compound in a sealable, leak-proof container that is compatible with the solvent used.
-
Contaminated Labware : Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the first rinse should be collected as hazardous liquid waste.
-
-
Storage and Disposal :
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
